Azido-PEG1-NHS ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2-azidoethoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O5/c10-12-11-4-6-17-5-3-9(16)18-13-7(14)1-2-8(13)15/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKGKSFTIINDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001166324 | |
| Record name | Propanoic acid, 3-(2-azidoethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001166324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807530-06-8 | |
| Record name | Propanoic acid, 3-(2-azidoethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807530-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-(2-azidoethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001166324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Azido-PEG1-NHS Ester: A Technical Guide to a Versatile Bioconjugation Linker
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Azido-PEG1-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation, diagnostics, and the development of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will explore its structure, dual mechanism of action, and practical applications, supplemented with quantitative data, detailed experimental protocols, and workflow visualizations.
Core Structure and Physicochemical Properties
This compound is a molecule designed with three key components:
-
An N-hydroxysuccinimide (NHS) ester , an amine-reactive functional group.
-
A short, single-unit polyethylene glycol (PEG) spacer , which enhances hydrophilicity.[1]
-
An azide (N₃) group , which enables "click chemistry" reactions.[2][3]
This trifunctional architecture allows for a two-step sequential conjugation strategy, making it an invaluable tool for linking diverse molecular entities with precision.[4]
Data Presentation: Physicochemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₂N₄O₅ | [5] |
| Molecular Weight | 256.22 g/mol | |
| Purity | >90-98% (NHS esters are moisture-sensitive) | |
| Appearance | White to off-white solid or oil | - |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
Mechanism of Action
The utility of this compound stems from its two distinct reactive ends, which can be addressed in a controlled, stepwise manner.
Step 1: Amine Conjugation via NHS Ester
The primary reaction involves the NHS ester group, which efficiently couples with primary amines (-NH₂) found on biomolecules. These amines are abundant on the N-terminus of proteins and the side chains of lysine residues. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, displacing the N-hydroxysuccinimide group to form a highly stable and covalent amide bond.
-
Optimal Reaction Conditions: This reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5.
-
Competing Reaction: The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C).
References
An In-depth Technical Guide to Bifunctional Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Molecular Bridge in Bioconjugation
Bifunctional crosslinkers are essential chemical reagents that act as molecular bridges, containing two or more reactive groups that form stable, covalent bonds with specific functional groups on other molecules.[1] These reagents are foundational tools in a multitude of scientific fields, from elucidating protein structures and interactions to pioneering novel therapeutics like antibody-drug conjugates (ADCs).[1][2] By covalently linking two or more biomolecules, crosslinkers can stabilize transient interactions for study, immobilize proteins or nucleic acids onto surfaces for diagnostic assays, and construct complex, functional bioconjugates for targeted drug delivery.[3]
This technical guide provides a comprehensive overview of the core principles of bifunctional crosslinkers, including their classification, reaction chemistries, and key applications. It is designed to furnish researchers, scientists, and drug development professionals with the detailed knowledge required to select and utilize these powerful tools effectively.
Classification of Bifunctional Crosslinkers
The versatility of bifunctional crosslinkers stems from their diverse chemical architectures. They can be systematically categorized based on the nature of their reactive ends, the length and properties of their internal spacer arm, and their mechanism of activation.
-
Homobifunctional Crosslinkers : These reagents feature two identical reactive groups and are typically employed in single-step reactions to link molecules with like functional groups, such as polymerizing identical proteins or capturing a "snapshot" of protein complexes. An example is Disuccinimidyl suberate (DSS), which has two amine-reactive N-hydroxysuccinimide (NHS) esters.
-
Heterobifunctional Crosslinkers : Possessing two different reactive groups, these linkers are ideal for joining dissimilar molecules in a controlled, sequential manner. This two-step process minimizes undesirable self-conjugation and polymerization. A common example is Sulfo-SMCC, which contains an amine-reactive NHS ester and a sulfhydryl-reactive maleimide group.
-
Zero-Length Crosslinkers : This unique class of reagents facilitates the direct covalent bonding of two molecules without becoming part of the final linkage. Carbodiimides like EDC are prime examples; they activate carboxyl groups to directly react with primary amines, forming an amide bond with no intervening spacer atoms.
-
Photoreactive Crosslinkers : These are typically heterobifunctional reagents where one reactive group is "photoreactive," meaning it remains inert until activated by exposure to UV or visible light. This allows for non-specific conjugation to nearby molecules, making them invaluable for identifying transient or unknown binding partners.
Core Chemistries in Bioconjugation
The efficacy of a crosslinker is determined by the specific reaction between its reactive ends and the target functional groups on a biomolecule. The vast majority of bioconjugation strategies target one of four key functional groups.
Amine-Reactive Chemistry: NHS Esters
Primary amines (–NH₂), found at the N-terminus of proteins and on the side chain of lysine residues, are the most frequently targeted functional groups due to their abundance and surface accessibility. N-hydroxysuccinimide (NHS) esters are highly efficient reagents that react with primary amines at a physiological to slightly basic pH (7.2-8.5) to form stable amide bonds. The water-soluble variant, sulfo-NHS, is often used to prevent aggregation of large biomolecules in organic solvents.
Sulfhydryl-Reactive Chemistry: Maleimides
The sulfhydryl (–SH) group of cysteine residues provides a highly specific target for conjugation, as it is less common than primary amines. Maleimide groups react with sulfhydryls via a Michael addition, forming a stable thioether bond. This reaction is most efficient at a near-neutral pH (6.5-7.5), where the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.
Carboxyl-Reactive Chemistry: Carbodiimides
Carboxyl groups (–COOH), located at the C-terminus of proteins and on aspartic and glutamic acid residues, can be targeted using zero-length crosslinkers like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). EDC activates carboxyls to form a highly reactive O-acylisourea intermediate, which then reacts with a primary amine to create a stable amide bond. To increase efficiency and create a more stable intermediate, EDC is often used in a two-step process with NHS or Sulfo-NHS.
Quantitative Data Summary
The selection of an appropriate crosslinker depends heavily on its physicochemical properties. Key parameters include the specificity of the reactive groups, the length of the spacer arm, its cleavability, and its solubility in aqueous buffers.
Table 1: Properties of Common Bifunctional Crosslinkers
| Crosslinker | Acronym | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? |
|---|---|---|---|---|---|
| Disuccinimidyl suberate | DSS | NHS ester (Amine) | 11.4 | No | No |
| Bis[sulfosuccinimidyl] suberate | BS3 | NHS ester (Amine) | 11.4 | No | Yes |
| Dithiobis[succinimidyl propionate] | DSP | NHS ester (Amine) | 12.0 | Yes (Disulfide) | No |
| 3,3'-Dithiobis[sulfosuccinimidylpropionate] | DTSSP | NHS ester (Amine) | 12.0 | Yes (Disulfide) | Yes |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | NHS ester (Amine), Maleimide (Thiol) | 8.3 | No | No |
| Sulfo-SMCC | Sulfo-SMCC | NHS ester (Amine), Maleimide (Thiol) | 8.3 | No | Yes |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide (Carboxyl/Amine) | 0 | No | Yes |
| Bismaleimidohexane | BMH | Maleimide (Thiol) | 16.1 | No | No |
Data compiled from multiple sources.
Table 2: Comparison of Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
|---|---|---|
| Linkage | Reversible bond broken by specific stimuli (e.g., reducing agents, low pH, enzymes). | Permanent, stable covalent bond. |
| Primary Applications | Crosslinking-Mass Spectrometry (XL-MS), payload release in ADCs, enrichment of crosslinked species. | Co-Immunoprecipitation (Co-IP), stabilizing protein complexes for analysis, creating robust bioconjugates. |
| Advantages | Simplifies MS data analysis, allows for targeted payload release, enables isolation of crosslinked peptides. | High stability ensures conjugate integrity, well-established protocols, straightforward for stabilizing interactions. |
| Disadvantages | Potential for premature cleavage in biological systems, can be less stable. | Irreversible bond prevents payload release, may cause steric hindrance, can make MS analysis more complex. |
Detailed Experimental Protocols
Successful bioconjugation requires careful optimization of reaction conditions. The following are generalized protocols for common crosslinking experiments.
General Experimental Workflow
Most bioconjugation experiments follow a similar high-level workflow, involving preparation of the biomolecules, the crosslinking reaction itself, quenching of any unreacted crosslinker, and finally, purification of the resulting conjugate.
Protocol 1: Amine-Reactive Crosslinking using BS3 (Homobifunctional)
Principle: This protocol uses the water-soluble, amine-reactive homobifunctional crosslinker BS3 to conjugate proteins via their primary amines (lysine residues).
Materials and Reagents:
-
Protein(s) to be crosslinked
-
BS3 (Bis[sulfosuccinimidyl] suberate)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette for purification
Methodology:
-
Protein Preparation: Prepare a solution of the protein(s) at a concentration of 1-10 mg/mL in the Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., do not use Tris buffer for the reaction step).
-
Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of BS3 in the Conjugation Buffer. BS3 is moisture-sensitive, so allow the reagent vial to come to room temperature before opening.
-
Reaction: Add the BS3 stock solution to the protein solution to achieve a final molar excess of 20- to 50-fold over the protein. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature. This will consume any unreacted BS3.
-
Purification: Remove excess crosslinker and quenching reagent by dialysis against PBS or by using a desalting column.
-
Analysis: Analyze the crosslinked products using SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Sulfhydryl-Reactive Conjugation using Sulfo-SMCC (Heterobifunctional)
Principle: This two-step protocol first modifies a protein with primary amines using Sulfo-SMCC to introduce a maleimide group. This maleimide-activated protein is then reacted with a second protein or molecule containing a free sulfhydryl group.
Materials and Reagents:
-
Protein 1 (contains primary amines)
-
Protein 2 (contains free sulfhydryls) or other thiolated molecule
-
Sulfo-SMCC
-
Amine-Free Buffer: PBS, pH 7.2-7.5
-
Thiol-Free Buffer: PBS, pH 6.5-7.0
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching Agent: Cysteine or 2-Mercaptoethanol
-
Desalting columns
Methodology: Step 1: Maleimide-Activation of Protein 1
-
Dissolve Protein 1 in Amine-Free Buffer at 1-5 mg/mL.
-
Add a 10- to 20-fold molar excess of Sulfo-SMCC to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Immediately purify the maleimide-activated protein using a desalting column equilibrated with Thiol-Free Buffer to remove excess Sulfo-SMCC.
Step 2: Conjugation to Protein 2
-
Dissolve Protein 2 in Thiol-Free Buffer. If disulfide bonds are present, reduce them by incubating with a 10-fold molar excess of TCEP for 30-60 minutes. Remove the TCEP with a desalting column.
-
Combine the maleimide-activated Protein 1 with the sulfhydryl-containing Protein 2 at an equimolar ratio or with a slight excess of the activated protein.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Add cysteine to a final concentration of 1-10 mM to quench any unreacted maleimide groups.
-
Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography) to separate the conjugate from unreacted proteins.
Protocol 3: Zero-Length Crosslinking using EDC and Sulfo-NHS
Principle: This protocol covalently links a molecule with a carboxyl group to a molecule with a primary amine using the zero-length crosslinker EDC in combination with Sulfo-NHS for enhanced stability and efficiency.
Materials and Reagents:
-
Protein 1 (contains carboxyl groups)
-
Protein 2 (contains primary amines)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Reagent: Hydroxylamine or 2-Mercaptoethanol
-
Desalting columns
Methodology:
-
Reagent Preparation: Equilibrate EDC and Sulfo-NHS vials to room temperature before opening. Prepare stock solutions immediately before use.
-
Carboxyl Activation: Dissolve Protein 1 (1 mg/mL) in Activation Buffer. Add EDC and Sulfo-NHS to final concentrations of 2-4 mM and 5-10 mM, respectively.
-
Incubation: Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Quenching EDC (Optional but Recommended): To prevent unwanted polymerization of Protein 2, add 2-Mercaptoethanol to a final concentration of 20 mM to quench the EDC. The Sulfo-NHS ester intermediate is stable for a few hours.
-
Buffer Exchange: Immediately remove excess activation reagents and exchange the buffer to the Coupling Buffer (pH 7.2-7.5) using a desalting column.
-
Coupling Reaction: Add the amine-containing Protein 2 to the activated Protein 1, typically at an equimolar ratio. Incubate for 2 hours at room temperature.
-
Final Quench: Add hydroxylamine to a final concentration of 10 mM to quench any remaining reaction.
-
Purification: Purify the final conjugate using a desalting column or other chromatography method to remove reaction byproducts.
References
An In-depth Technical Guide to PEGylation with Azido-PEG1-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG1-NHS ester, a versatile heterobifunctional crosslinker, detailing its chemical properties, applications, and the experimental protocols for its use in bioconjugation.
Core Concepts: Understanding this compound in PEGylation
Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug delivery and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This process involves the covalent attachment of PEG chains to biomolecules such as proteins, peptides, and oligonucleotides. This compound is a specific PEGylation reagent that offers precise control over the conjugation process.
It is a heterobifunctional linker, meaning it possesses two different reactive groups at opposite ends of a short PEG spacer.[1] The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines, such as the lysine residues on the surface of proteins, to form stable amide bonds.[2] The azide group, on the other hand, serves as a bioorthogonal handle for "click chemistry," allowing for the highly efficient and specific attachment of a second molecule containing a compatible reactive group, such as an alkyne or a strained cyclooctyne.[1][3]
This dual functionality makes this compound an invaluable tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and the functionalization of surfaces for biosensors and other diagnostic platforms.[4]
Data Presentation: Quantitative Parameters
The efficiency and outcome of PEGylation and subsequent conjugation reactions are influenced by several factors. The following tables summarize key quantitative data related to the use of Azido-PEG-NHS esters.
| Parameter | Value | Conditions | Source(s) |
| Degree of Labeling | 4-6 PEG linkers per antibody | 20-fold molar excess of Azido-PEG-NHS ester over antibody (1-10 mg/mL) | |
| NHS Ester Hydrolysis Half-life | 4-5 hours | pH 7.0, 0°C | |
| 10 minutes | pH 8.6, 4°C | ||
| Optimal Reaction pH | 7.2 - 8.5 | For NHS ester reaction with primary amines |
| Comparison | CuAAC | SPAAC | Source(s) |
| Reaction Principle | Copper(I)-catalyzed reaction between an azide and a terminal alkyne. | Strain-promoted reaction between an azide and a cyclooctyne. | |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst. | Generally considered biocompatible for in vivo applications. | |
| Relative Efficiency (Proteomics) | Identified 229 putative O-GlcNAc modified proteins. | Identified 188 putative O-GlcNAc modified proteins. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol for Protein Labeling with this compound
This protocol describes the covalent attachment of the azide moiety to a protein of interest.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer.
-
Characterization: Determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the azide-containing molecule has a chromophore.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an alkyne-containing molecule to the azide-functionalized protein.
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (final concentration 1-2 mg/mL) and the alkyne-containing molecule (2-5 fold molar excess over the protein) in the reaction buffer.
-
Catalyst Preparation: In a separate tube, prepare the catalyst solution by mixing CuSO₄ (to a final concentration of 100-200 µM), the reducing agent (to a final concentration of 1-2 mM), and the chelating ligand (to a final concentration of 500-1000 µM).
-
Click Reaction: Add the catalyst solution to the protein-alkyne mixture. Incubate for 1-4 hours at room temperature, protected from light if using a fluorescent alkyne.
-
Purification: Purify the conjugated protein using a desalting column or dialysis to remove the catalyst and excess reagents.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free "click" reaction.
Materials:
-
Azide-labeled protein
-
Strained alkyne-containing molecule (e.g., DBCO, BCN)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein and the strained alkyne-containing molecule (2-5 fold molar excess over the protein) in the reaction buffer.
-
Click Reaction: Incubate the reaction mixture for 4-12 hours at room temperature or 37°C. The reaction time may need to be optimized depending on the specific reactants.
-
Purification: Purify the conjugated protein using a desalting column or dialysis to remove the unreacted strained alkyne.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the application of this compound.
Caption: Experimental workflow for bioconjugation using this compound.
References
An In-depth Technical Guide to Azido-PEG1-NHS Ester for Protein Labeling
For researchers, scientists, and drug development professionals venturing into bioconjugation, Azido-PEG1-NHS ester stands out as a powerful and versatile tool. This heterobifunctional chemical linker enables a robust, two-step strategy for covalently attaching a wide array of molecules to proteins. This guide provides a comprehensive overview of its core principles, detailed experimental protocols, and practical applications.
Core Principles: Deconstructing this compound
This compound is composed of three key functional components, each playing a critical role in the bioconjugation process.
-
N-hydroxysuccinimide (NHS) Ester: This is the amine-reactive group responsible for the initial protein labeling. NHS esters react efficiently with primary amines (–NH₂), which are found on the N-terminus of polypeptide chains and, more abundantly, on the side chain of lysine (Lys, K) residues.[1][2] The reaction, a nucleophilic acyl substitution, occurs under mild, slightly alkaline conditions (pH 7.2-9) to form a highly stable amide bond, covalently attaching the linker to the protein.[1][3]
-
Azide Group (N₃): The azide group is a bioorthogonal handle. This means it is chemically inert to the vast majority of functional groups found in biological systems, ensuring it does not participate in unwanted side reactions.[4] Its purpose is to serve as a specific reaction partner for an alkyne-containing molecule in a subsequent step, a process known as "click chemistry".
-
Polyethylene Glycol (PEG) Spacer: The short, single ethylene glycol unit (PEG1) acts as a spacer arm. PEG linkers are hydrophilic and flexible, offering several advantages. They can increase the solubility of the entire conjugate, which is particularly useful when attaching hydrophobic payloads like small molecule drugs. The spacer also provides critical distance between the protein and the attached molecule, which can reduce steric hindrance and help maintain the protein's native structure and function.
The overall strategy involves first using the NHS ester to "install" the azide handle onto the protein. This azide-modified protein can then be specifically and efficiently reacted with a molecule of interest (e.g., a fluorescent dye, a biotin tag, or a drug) that has been pre-functionalized with an alkyne group.
Chemical Reaction and Labeling Workflow
The process begins with the reaction between the protein's primary amines and the NHS ester, releasing N-hydroxysuccinimide as a byproduct. This is followed by the highly specific click chemistry reaction.
References
An In-depth Technical Guide to Azido-PEGylated NHS Esters: Core Features and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEGylated N-hydroxysuccinimidyl (NHS) esters, a class of versatile heterobifunctional crosslinkers critical in bioconjugation, drug delivery, and diagnostics. This document details their core features, chemical properties, and applications, supplemented with experimental protocols and quantitative data to support researchers in their practical implementation.
Introduction to Azido-PEGylated NHS Esters
Azido-PEGylated NHS esters are powerful tools in bioconjugation, enabling the covalent attachment of a polyethylene glycol (PEG) spacer and a terminal azide (N₃) group to biomolecules.[1][2] These reagents possess two key functional groups:
-
N-Hydroxysuccinimidyl (NHS) Ester: This amine-reactive group forms a stable amide bond with primary amines (-NH₂), such as those found on the side chain of lysine residues and the N-terminus of proteins.[3][4][]
-
Azide (N₃) Group: This moiety serves as a bioorthogonal handle for "click chemistry," a set of highly efficient and specific reactions. The azide group can react with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.
The integrated polyethylene glycol (PEG) chain enhances the solubility and biocompatibility of the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic proteins by increasing their hydrodynamic volume. The flexibility in PEG chain length allows for precise control over the spacer arm, enabling optimization for specific applications.
Key Features and Chemical Properties
The unique combination of an NHS ester, a PEG spacer, and an azide group provides Azido-PEGylated NHS esters with several advantageous features:
-
Biocompatibility and Solubility: The hydrophilic PEG backbone imparts excellent water solubility, preventing aggregation and ensuring suitability for biological applications.
-
Versatility in Bioconjugation: The dual functionality allows for a two-step conjugation strategy. First, the NHS ester reacts with a primary amine on a biomolecule. Subsequently, the azide group can be used for the specific attachment of a second molecule containing a compatible reactive group (e.g., an alkyne).
-
Controlled and Specific Reactions: The NHS ester reaction is highly efficient with primary amines at a physiological to slightly alkaline pH (7-9). The subsequent click chemistry reaction is bioorthogonal, meaning it proceeds with high specificity and efficiency in complex biological media without interfering with native biological processes.
-
Stability: The amide bond formed by the NHS ester reaction is highly stable. Similarly, the triazole linkage resulting from the click chemistry reaction is resistant to enzymatic cleavage and hydrolysis.
The general structure of an Azido-PEG-NHS ester is characterized by an azide group at one terminus of the PEG chain and an NHS ester at the other. The length of the PEG chain can vary, which is often denoted by "n" in the chemical name (e.g., Azido-PEGn-NHS).
Core Applications
The versatile nature of Azido-PEGylated NHS esters makes them invaluable in a wide range of applications within life sciences and drug development:
-
Protein and Antibody Labeling: These reagents are extensively used to label proteins and antibodies with reporter molecules such as fluorophores, biotin, or enzymes for use in immunoassays, fluorescence microscopy, and other detection methods.
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, Azido-PEG-NHS esters can be used to link a cytotoxic drug to an antibody. The antibody directs the drug to a specific target (e.g., a cancer cell), and the PEG linker can improve the ADC's solubility and pharmacokinetic profile.
-
Drug Delivery and Nanotechnology: These linkers are employed to functionalize the surface of nanoparticles, liposomes, and other drug delivery vehicles. This allows for the attachment of targeting ligands (e.g., antibodies, peptides) to direct the carrier to specific cells or tissues.
-
PROTACs (Proteolysis Targeting Chimeras): Azido-PEG-NHS esters can serve as components of PROTAC linkers, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
-
Surface Modification: Surfaces, such as those of microarrays or biosensors, can be modified with these reagents to immobilize proteins or other biomolecules in a controlled and oriented manner.
Experimental Protocols
General Protocol for Protein Labeling with Azido-PEG-NHS Ester
This protocol outlines a general procedure for labeling a protein with an Azido-PEG-NHS ester. Optimization may be required for specific proteins and applications.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Azido-PEG-NHS ester
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Azido-PEG-NHS ester in anhydrous DMSO or DMF. The NHS ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.
-
Reaction Setup: Add a 10- to 50-fold molar excess of the Azido-PEG-NHS ester stock solution to the protein solution. The optimal molar ratio depends on the protein concentration and the desired degree of labeling and should be determined empirically. Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purification: Remove the unreacted Azido-PEG-NHS ester and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Characterization and Storage: Determine the concentration of the labeled protein using a standard protein assay. The degree of labeling can be assessed by methods such as mass spectrometry. Store the azide-labeled protein under conditions optimal for the unlabeled protein.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the subsequent "click" reaction to conjugate an alkyne-containing molecule to the azide-labeled protein.
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Reducing agent solution (e.g., 500 mM sodium ascorbate in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) solution (e.g., 100 mM in water)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-containing molecule (2-5 fold molar excess over the protein), and the THPTA ligand (final concentration 1 mM).
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).
-
Initiate Click Reaction: Add the catalyst mixture to the protein solution to initiate the reaction.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the conjugated protein to remove excess reagents using a desalting column or dialysis.
-
Characterization: Characterize the final conjugate to confirm successful labeling and determine the degree of conjugation.
Quantitative Data Summary
The efficiency of the labeling reaction is influenced by several factors, including the concentration of the protein, the molar excess of the Azido-PEG-NHS ester, the pH of the reaction buffer, and the incubation time.
| Parameter | Recommended Range/Value | Notes | Reference |
| Protein Concentration | 1 - 10 mg/mL | More dilute protein solutions may require a higher molar excess of the NHS ester. | |
| Molar Excess of NHS Ester | 10 to 50-fold | A 20-fold molar excess typically results in 4-6 PEG linkers per antibody (IgG). The optimal ratio should be determined experimentally. | |
| Reaction pH | 7.0 - 9.0 | NHS esters react efficiently with primary amines at neutral to slightly alkaline pH. Buffers containing primary amines (e.g., Tris, glycine) should be avoided. | |
| Reaction Time | 30 - 60 minutes at room temperature; 2 hours on ice | Longer incubation times may be necessary for less concentrated protein solutions. | |
| Stability of Linkage | High | The resulting amide bond is very stable. The triazole bond from click chemistry is resistant to enzymatic cleavage. |
Visualization of Workflows and Mechanisms
The following diagrams illustrate the key chemical reactions and experimental workflows associated with the use of Azido-PEGylated NHS esters.
References
The Strategic Application of Azido-PEG1-NHS Ester in PROTAC Linker Design: A Technical Guide
Introduction to PROTAC Technology and the Critical Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the body's own cellular machinery for targeted protein degradation. These heterobifunctional molecules are composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven, catalytic mechanism offers the potential to target proteins previously considered "undruggable" and overcome resistance mechanisms associated with traditional small-molecule inhibitors.
The linker is a critical determinant of a PROTAC's success, profoundly influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the target protein and the E3 ligase. The length, rigidity, and composition of the linker are all crucial parameters that must be optimized to achieve potent and selective protein degradation. Among the diverse array of linkers available, those based on polyethylene glycol (PEG) are widely used due to their ability to enhance solubility and provide synthetic modularity.
This technical guide focuses on the application of a specific, short-chain PEG linker, Azido-PEG1-NHS ester , in the design and synthesis of PROTACs. This bifunctional reagent offers a streamlined approach to PROTAC assembly through a combination of amine-reactive chemistry and bioorthogonal "click" chemistry.
Properties and Advantages of this compound
This compound is a heterobifunctional linker that possesses two distinct reactive moieties:
-
N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently and specifically with primary amines, such as those found on lysine residues or the N-terminus of proteins, as well as on amine-containing E3 ligase ligands (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands). This reaction forms a stable and irreversible amide bond.
-
Azide Group (N3): The azide serves as a versatile handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, forming a stable triazole ring.
The strategic combination of these two functionalities in a short PEG1 spacer provides several advantages for PROTAC development:
-
Modular and Convergent Synthesis: It allows for a two-step, convergent synthetic strategy. First, the NHS ester can be coupled to the E3 ligase ligand. In a separate step, the target protein ligand can be modified with an alkyne group. Finally, the two fragments can be joined using a highly efficient click reaction. This modularity facilitates the rapid synthesis of PROTAC libraries with variations in either the E3 ligase ligand or the target protein ligand.
-
Precise Control over Linker Attachment: The defined reactivity of the NHS ester and azide groups allows for precise control over the conjugation sites on the respective ligands.
-
Enhanced Solubility: The inclusion of the PEG moiety, even a short one, can improve the aqueous solubility of the resulting PROTAC, which is often a challenge for these relatively large molecules.
-
Minimal Structural Perturbation: The short PEG1 linker provides a concise connection between the two ligands, which can be advantageous in cases where a longer, more flexible linker might lead to unproductive binding modes or off-target effects.
Experimental Design and Synthesis Workflow
The use of this compound in PROTAC synthesis typically follows a well-defined workflow. The following diagram illustrates the general synthetic strategy.
General Experimental Protocol: Two-Step PROTAC Synthesis
The following is a generalized protocol for the synthesis of a PROTAC using this compound. Note that specific reaction conditions, solvents, and purification methods will need to be optimized for the specific E3 ligase and target protein ligands being used.
Part 1: Synthesis of Azide-PEG1-E3 Ligase Ligand Intermediate
-
Dissolution: Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM)).
-
Addition of Base (if necessary): If the E3 ligase ligand is in the form of a salt (e.g., hydrochloride), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1-1.5 equivalents) to neutralize the salt and facilitate the reaction.
-
Addition of Linker: Add a solution of this compound (1.0-1.2 equivalents) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-16 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the pure Azide-PEG1-E3 ligase ligand intermediate.
Part 2: Synthesis of the Final PROTAC via Click Chemistry (CuAAC)
-
Dissolution: Dissolve the Azide-PEG1-E3 ligase ligand intermediate (1.0 equivalent) and the alkyne-modified target protein ligand (1.0-1.2 equivalents) in a suitable solvent system, often a mixture of t-butanol and water or DMF.
-
Preparation of Catalyst Solution: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 equivalents) and a reducing agent such as sodium ascorbate (0.2-0.4 equivalents) in water.
-
Reaction: Add the catalyst solution to the solution of the reactants. The reaction is typically stirred at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final PROTAC is then purified, most commonly by preparative HPLC, to yield a product of high purity.
Characterization and Evaluation of PROTACs
Once synthesized, the PROTAC must be thoroughly characterized and its biological activity evaluated.
Physicochemical Characterization:
-
Purity: Assessed by analytical HPLC.
-
Identity: Confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C).
Biological Evaluation:
A series of in vitro assays are required to determine the efficacy of the newly synthesized PROTAC.
Key Experimental Protocols for Biological Evaluation
1. Western Blot for Target Protein Degradation
This is the most direct method to assess PROTAC-induced protein degradation.
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specified duration (typically 18-24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane. Block the membrane and then incubate it with a primary antibody specific for the target protein. A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.
-
Detection and Analysis: After incubation with a suitable secondary antibody conjugated to horseradish peroxidase (HRP), detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
2. Determination of DC₅₀ and Dₘₐₓ Values
From the Western blot data, dose-response curves can be generated by plotting the percentage of remaining target protein against the PROTAC concentration.
-
DC₅₀ (half-maximal degradation concentration): The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC₅₀ value indicates higher potency.
-
Dₘₐₓ (maximum degradation): The maximum percentage of protein degradation achieved at high PROTAC concentrations.
Quantitative Data Presentation
| PROTAC Compound | Linker | Target Protein | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Hypothetical-PROTAC-1 | Azido-PEG1 | BRD4 | Pomalidomide | MDA-MB-231 | 50 | >90 |
| Hypothetical-PROTAC-2 | Azido-PEG1 | BRD4 | VHL ligand | HeLa | 75 | >85 |
Signaling Pathway Context: Targeting BRD4
BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are epigenetic readers that play a crucial role in regulating gene transcription. BRD4 is a well-established therapeutic target in oncology due to its role in driving the expression of key oncogenes, such as c-Myc. A PROTAC targeting BRD4 would be expected to impact this signaling pathway.
The following diagram illustrates the simplified signaling pathway involving BRD4 and the point of intervention for a BRD4-targeting PROTAC.
Conclusion
This compound represents a valuable tool in the medicinal chemist's toolbox for the construction of PROTACs. Its bifunctional nature enables a modular and efficient synthetic approach, leveraging the reliability of NHS ester chemistry and the versatility of click chemistry. While the optimal linker for any given PROTAC must be determined empirically, the use of well-defined, functionalized linkers like this compound provides a rational starting point for the exploration of linker space. The ability to rapidly synthesize and evaluate novel PROTACs is paramount to advancing this exciting therapeutic modality, and reagents like this compound are key enablers of this discovery process. Future research will likely continue to expand the diversity of such linkers, providing even greater control over the properties and efficacy of next-generation protein degraders.
Methodological & Application
Application Notes and Protocols for Labeling Primary Amines with Azido-PEG1-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of biomolecules is a cornerstone of modern chemical biology and drug development. Azido-PEG1-NHS ester is a heterobifunctional crosslinker that enables the introduction of an azide moiety onto molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][2] The N-hydroxysuccinimide (NHS) ester group reacts specifically with primary amines under mild conditions to form a stable amide bond.[3][4] The terminal azide group serves as a versatile chemical handle for subsequent bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[5] This two-step labeling strategy allows for the precise and efficient conjugation of a wide range of reporter molecules, including fluorophores, biotin, and drug molecules.
This document provides a detailed protocol for the labeling of primary amines with this compound, along with key considerations for optimizing the reaction and purifying the final conjugate.
Principle of the Method
The labeling process involves the reaction of the NHS ester of the this compound with a primary amine on the target molecule. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amine is deprotonated and acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The incorporated azide group can then be used for downstream applications.
Materials and Reagents
-
This compound
-
Molecule to be labeled (e.g., protein, peptide)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), Sodium Bicarbonate buffer)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching reagent (e.g., Tris buffer, glycine)
-
Purification system (e.g., desalting column, dialysis cassette, HPLC)
Experimental Protocols
Preparation of Reagents
-
Molecule Solution: Prepare a solution of the amine-containing molecule in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5). The optimal concentration of the molecule is typically between 1-10 mg/mL. Ensure that the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.
-
This compound Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical stock solution concentration is 10 mg/mL or 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to use anhydrous solvents and prepare the solution fresh.
Labeling Reaction
-
Calculate Reagent Amounts: Determine the desired molar excess of this compound to the amine-containing molecule. A 10- to 20-fold molar excess is a common starting point for protein labeling. The optimal ratio may need to be determined empirically depending on the number of accessible primary amines on the target molecule and the desired degree of labeling.
-
Reaction Setup: Add the calculated volume of the this compound stock solution to the molecule solution while gently vortexing. The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10% to avoid denaturation of proteins.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The incubation time can be adjusted to optimize the labeling efficiency. For unstable proteins, the reaction can be performed at 4°C for a longer duration.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as Tris buffer or glycine can be added to a final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate for an additional 10-15 minutes at room temperature.
Purification of the Labeled Molecule
After the labeling reaction, it is essential to remove unreacted this compound and the NHS byproduct. The choice of purification method depends on the properties of the labeled molecule.
-
Desalting Columns/Gel Filtration: This is a common and effective method for purifying proteins and other macromolecules.
-
Dialysis: Suitable for larger sample volumes, dialysis can effectively remove small molecule impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for high-resolution purification of labeled peptides and oligonucleotides.
Characterization and Storage
-
Characterization: The degree of labeling can be determined using techniques such as mass spectrometry.
-
Storage: Store the purified azide-labeled molecule under conditions that are optimal for the unlabeled molecule. For long-term storage, it is recommended to store the conjugate at -20°C or -80°C.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Reaction pH | 7.2 - 8.5 | Optimal pH for the reaction of NHS esters with primary amines. |
| Molar Excess of NHS Ester | 10 - 20 fold | Starting recommendation; may require optimization. |
| Molecule Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Organic Solvent Concentration | < 10% (v/v) | To prevent denaturation of proteins. |
| Incubation Time | 30 - 60 min (RT) or 2 hours (4°C) | Can be adjusted to control the extent of labeling. |
| Quenching Reagent Conc. | 50 - 100 mM | e.g., Tris or glycine. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Hydrolysis of NHS ester- Incorrect pH- Insufficient molar excess | - Prepare fresh this compound solution.- Ensure the reaction buffer pH is between 7.2 and 8.5.- Increase the molar ratio of the NHS ester to the target molecule. |
| Molecule Precipitation | High concentration of organic solvent | Ensure the final concentration of DMF or DMSO is below 10%. |
| Non-specific Labeling | Reaction with other nucleophilic groups | While NHS esters are highly selective for primary amines, some reaction with other nucleophiles may occur at very high pH. Maintain the recommended pH range. |
Visualizations
Caption: Experimental workflow for labeling primary amines.
Caption: Reaction of a primary amine with this compound.
References
Application Notes and Protocols: Utilizing Azido-PEG1-NHS Ester for Copper-Catalyzed Click Chemistry (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG1-NHS ester is a versatile bifunctional linker that facilitates the conjugation of biomolecules using a two-step process.[1][2] This reagent contains an N-hydroxysuccinimide (NHS) ester and an azide group, connected by a short polyethylene glycol (PEG) spacer. The NHS ester reacts with primary amines, such as those on lysine residues of proteins, to form stable amide bonds.[3][4] This initial step introduces an azide moiety onto the biomolecule, which can then be used in a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[5] This powerful bioconjugation technique allows for the covalent attachment of a wide range of molecules, including fluorophores, biotin, or drug molecules that have a corresponding alkyne group. The PEG spacer enhances the solubility of the linker, making it particularly suitable for applications in aqueous environments, such as antibody-drug conjugations (ADCs).
The CuAAC reaction is renowned for its high yield, selectivity, and compatibility with a wide range of functional groups and reaction conditions, typically proceeding in aqueous solutions at a pH range of 4 to 12. The reaction's efficiency is significantly accelerated by a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. To prevent potential damage to biomolecules from copper ions and to enhance reaction kinetics, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is commonly used.
These application notes provide a detailed protocol for the labeling of a generic IgG antibody with this compound and subsequent conjugation with an alkyne-containing molecule via CuAAC.
Principle of the Method
The overall process involves two key chemical reactions as illustrated in the workflow below.
Caption: Two-step bioconjugation workflow using this compound.
First, the NHS ester of the Azido-PEG1-NHS reagent reacts with primary amines on the target biomolecule in a slightly alkaline buffer (pH 7-9) to form a stable amide bond, thereby introducing an azide group. Following this labeling step, the azide-functionalized biomolecule is reacted with an alkyne-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the labeling of a generic IgG antibody and subsequent CuAAC reaction. These values can be used as a starting point for experimental design and optimization.
| Parameter | Typical Value/Range | Notes |
| NHS Ester Labeling | ||
| Molar Excess of this compound | 20-fold | This ratio typically results in 4-6 azide groups per IgG molecule. The ratio can be adjusted to achieve the desired degree of labeling. |
| Protein Concentration | 1-10 mg/mL | Higher protein concentrations can improve labeling efficiency. |
| Reaction pH | 7.0 - 9.0 | Optimal pH for NHS ester reaction with primary amines is 8.3-8.5. |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | |
| CuAAC Reaction | ||
| Molar Excess of Alkyne-Molecule | 2-5 fold over the azide-labeled protein | A slight excess ensures efficient conjugation. |
| Final CuSO₄ Concentration | 50 µM - 2 mM | A starting concentration of 2 mM is often recommended, but should be optimized for each specific application. |
| CuSO₄:Ligand (THPTA) Ratio | 1:5 | This ratio is critical for reaction efficiency and to protect the biomolecule. |
| Final Sodium Ascorbate Concentration | 5 mM | Used as a reducing agent to generate and maintain the Cu(I) oxidation state. |
| Reaction Time | 1-2 hours at room temperature | The reaction should be protected from light. |
| Conjugation Efficiency | >95% | CuAAC reactions are known for their high yields. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Biomolecule (e.g., IgG antibody)
-
Alkyne-containing molecule (e.g., alkyne-fluorophore)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF), amine-free
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Desalting columns or dialysis equipment for purification
-
Quenching buffer (e.g., Tris-buffered saline, TBS)
Protocol 1: Azide Labeling of Biomolecules with this compound
This protocol describes the introduction of azide groups onto a protein via reaction with this compound.
Caption: Workflow for azide labeling of proteins with this compound.
-
Prepare the Biomolecule:
-
Dissolve the protein (e.g., IgG) in an amine-free buffer such as PBS at a concentration of 1-10 mg/mL. The optimal pH for the NHS ester reaction is between 7 and 9. A 0.1 M sodium bicarbonate solution (pH 8.3-8.5) is also suitable.
-
If the protein buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with an appropriate amine-free buffer via dialysis or a desalting column.
-
-
Prepare the this compound Solution:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. The NHS ester moiety is susceptible to hydrolysis, so stock solutions should not be stored for long periods.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 20-fold).
-
Add the calculated volume of the this compound solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Purification of the Azide-Labeled Protein:
-
Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
-
Characterization and Storage:
-
Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA).
-
The degree of labeling (number of azides per protein) can be determined using methods such as mass spectrometry.
-
Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.
-
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the conjugation of the azide-labeled protein with an alkyne-containing molecule.
Caption: Workflow for the copper-catalyzed click chemistry (CuAAC) reaction.
-
Prepare Reagents:
-
Prepare a stock solution of the alkyne-containing molecule (e.g., 10 mM in DMSO).
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 500 mM stock solution of sodium ascorbate in water.
-
-
Click Reaction Setup:
-
In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-containing molecule (2-5 fold molar excess over the protein).
-
In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and THPTA (to a final concentration of 5 mM).
-
Add the CuSO₄/THPTA premix to the protein solution.
-
-
Initiate the Click Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM to initiate the click reaction.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Final Conjugate:
-
Remove excess reagents by passing the reaction mixture through a desalting column or by dialysis.
-
-
Characterization and Storage:
-
Characterize the final conjugate using appropriate methods (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy) to confirm successful conjugation.
-
Store the purified conjugate under appropriate conditions.
-
Conclusion
The use of this compound in conjunction with copper-catalyzed click chemistry provides a robust and efficient method for bioconjugation. This two-step approach offers high specificity and yield, making it an invaluable tool for researchers in various fields, including drug development, diagnostics, and fundamental biological research. By following the detailed protocols and considering the quantitative parameters provided, researchers can successfully label and conjugate a wide array of biomolecules for their specific applications.
References
Application Notes: Modifying Cell Surfaces with Azido-PEG1-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise modification of cell surfaces is a cornerstone of modern cell biology and therapeutic development. Azido-PEG1-NHS ester is a heterobifunctional linker designed for a two-step cell surface modification strategy. This approach allows for the covalent attachment of a bioorthogonal azide "handle" to the cell surface, which can then be used for subsequent "click" chemistry reactions.
The molecule consists of three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group forms a stable, covalent amide bond with primary amines (—NH₂) found on cell surface proteins, such as the side chains of lysine residues and the N-terminus of polypeptides.[1][2][3]
-
Azide (N₃) Group: This functional group is bioorthogonal, meaning it does not react with native biological molecules. It serves as a specific target for "click" chemistry.
-
Polyethylene Glycol (PEG) Spacer: The short PEG1 spacer enhances the water solubility of the reagent and the resulting modified surface, which can help reduce aggregation.[4]
This two-step labeling strategy (Figure 1) provides a powerful platform for attaching a wide variety of molecules—including fluorophores, biotin tags, or therapeutic agents—to living cells with high specificity and efficiency.
Principle of the Method
The process involves two main stages:
-
Surface Azidation: Live cells are incubated with this compound. The NHS ester reacts with primary amines on surface proteins, covalently linking the azide-PEG1 moiety to the cell membrane. This step effectively installs a chemical handle onto the cell surface.
-
Bioorthogonal "Click" Reaction: The azide-modified cells are then treated with a molecule containing a complementary reactive group, most commonly a strained alkyne like dibenzocyclooctyne (DBCO). This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a type of copper-free click chemistry that is rapid, highly specific, and biocompatible, making it ideal for use with living cells.
Applications in Research and Drug Development
-
Cellular Imaging: Covalently attach fluorescent dyes for robust, long-term tracking of cells in vitro and in vivo.
-
Proteomics: Label surface proteins with biotin for subsequent isolation, enrichment, and identification by mass spectrometry.
-
Studying Cell-Cell Interactions: Tag specific cell populations to visualize and quantify their interactions with other cells.
-
Targeted Drug Delivery: Functionalize cells with molecules that can guide them to specific tissues or targets.
-
Receptor Signaling Studies: Attach ligands to the cell surface to trigger and study specific signaling pathways, such as the EGFR pathway.
Quantitative Data Summary
The efficiency of labeling and the maintenance of cell viability are critical for successful experiments. The following tables summarize key quantitative parameters derived from established protocols for NHS ester-based cell surface labeling.
Table 1: Recommended Reaction Conditions for Cell Surface Azidation
| Parameter | Recommended Value | Notes |
| Reagent Concentration | 1-5 mM | Optimal concentration should be titrated for each cell type to balance labeling efficiency and viability. |
| Cell Density | 1 - 25 x 10⁶ cells/mL | Higher cell concentrations are generally more efficient. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES) | Buffers containing Tris or glycine must be avoided as they will quench the NHS ester. |
| pH | 8.0 - 8.5 | The reaction is pH-dependent; higher pH increases reaction rate but also the rate of NHS ester hydrolysis. |
| Incubation Temperature | 4°C or Room Temperature | 4°C is often preferred for live cells to minimize internalization of the reagent. |
| Incubation Time | 30 - 60 minutes | Longer times may not significantly increase labeling and could reduce viability. |
| Molar Excess (Protein) | 10-20 fold (for purified protein) | For purified proteins, a molar excess of the reagent is used to achieve a desired degree of labeling (e.g., 4-6 labels per antibody). |
Table 2: Typical Labeling Efficiency and Viability
| Metric | Typical Result | Method of Quantification |
| Labeling Efficiency | 20-35% (for purified protein) | UV-Vis Spectrophotometry (Degree of Labeling) |
| Surface Specificity | >90% overlap with membrane proteome | Proteomics (LC-MS/MS) |
| Cell Viability | >95% | Trypan Blue Exclusion or other viability assays. |
| Fluorescence Signal | 10-100 fold increase in MFI | Flow Cytometry (Mean Fluorescence Intensity) |
Experimental Protocols
Protocol 1: Covalent Labeling of Live Cell Surfaces with this compound
This protocol describes the first step of modifying a suspension of live mammalian cells with an azide handle.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Live cells in suspension (1-25 x 10⁶ cells/mL)
-
Ice-cold, amine-free buffer (e.g., PBS, pH 8.0)
-
Quenching Buffer: PBS containing 100 mM glycine or 25 mM Tris
Procedure:
-
Cell Preparation: Harvest cells and wash them three times with ice-cold, amine-free PBS (pH 8.0) to completely remove any amine-containing culture media. Resuspend the cell pellet in ice-cold PBS (pH 8.0) at a concentration of 1-25 x 10⁶ cells/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.
-
Labeling Reaction: Add the this compound stock solution to the cell suspension to achieve a final concentration of 1-2 mM. Mix gently but thoroughly.
-
Incubation: Incubate the reaction for 30 minutes. To minimize internalization and maintain high cell viability, it is recommended to perform this incubation on ice or at 4°C.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 10-25 mM Tris or 100 mM glycine. Incubate for 10 minutes on ice. This will quench any unreacted NHS ester.
-
Washing: Wash the cells three times with an appropriate buffer (e.g., standard PBS or cell culture medium) to remove excess reagent and byproducts.
-
The azide-labeled cells are now ready for the subsequent click chemistry reaction (Protocol 2) or for use in other experiments.
Protocol 2: Copper-Free Click Chemistry (SPAAC) for Fluorescence Imaging
This protocol describes the second step: labeling the azide-modified cells with a DBCO-functionalized fluorophore for analysis by flow cytometry or microscopy.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-conjugated fluorophore (e.g., DBCO-FITC, DBCO-Cy5)
-
Cell culture medium or PBS with 1% BSA
Procedure:
-
Cell Preparation: Resuspend the azide-labeled cells from Protocol 1 in culture medium or PBS with 1% BSA at a suitable concentration for your downstream analysis (e.g., 1 x 10⁶ cells/mL for flow cytometry).
-
Click Reaction: Add the DBCO-conjugated fluorophore to the cell suspension. A final concentration of 10-50 µM is typically effective, but this should be optimized.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.
-
Washing: Wash the cells twice with PBS containing 1% BSA to remove any unreacted fluorophore.
-
Analysis: Resuspend the cells in an appropriate buffer for analysis. The cells can now be analyzed by flow cytometry to quantify the fluorescence intensity or imaged using fluorescence microscopy to visualize the surface labeling.
Visualization of Workflows and Pathways
Application Example: Investigating EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a cell surface receptor that, upon binding its ligand (e.g., EGF), dimerizes and initiates intracellular signaling cascades that regulate cell proliferation, survival, and migration. The this compound system can be adapted to study this pathway. For instance, an alkyne-modified EGF ligand could be "clicked" onto azide-functionalized cells. This would tether the ligand to the surface, allowing for precise control over the initiation of EGFR signaling for downstream analysis of pathway activation (e.g., by measuring protein phosphorylation).
References
Application Notes and Protocols for the Synthesis of PROTACs Using an Azido-PEG1-NHS Ester Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of two key binding moieties connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. This catalytic mechanism allows for the removal of disease-causing proteins, including those traditionally considered "undruggable."
The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and optimize the geometry of the ternary complex. The Azido-PEG1-NHS ester is a versatile linker that incorporates a short PEG spacer, an azide group for "click" chemistry applications, and an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines.
This document provides a detailed protocol for the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a well-established therapeutic target in oncology. We will outline the synthesis of a BRD4-targeting PROTAC using the well-characterized BRD4 inhibitor, (+)-JQ1, as the POI ligand, and a pomalidomide derivative as the E3 ligase (cereblon) ligand, connected by an this compound linker.
Signaling Pathway and Mechanism of Action
BRD4 plays a crucial role in the regulation of gene transcription, particularly of oncogenes such as c-Myc. By binding to acetylated histones at enhancers and promoters, BRD4 recruits the transcriptional machinery necessary for gene expression. The degradation of BRD4 via a PROTAC disrupts this process, leading to the downregulation of oncogenic gene expression, which in turn can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of BRD4 degradation by a PROTAC leading to reduced oncogene expression.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol describes a two-step synthesis of a BRD4-targeting PROTAC. First, the this compound linker is conjugated to an amine-functionalized pomalidomide derivative. Second, the resulting intermediate is coupled with an alkyne-functionalized (+)-JQ1 derivative via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.
Experimental Workflow:
Caption: General experimental workflow for the synthesis of a BRD4-targeting PROTAC.
Step 1: Synthesis of Azido-PEG1-Pomalidomide Intermediate
-
Materials:
-
Procedure:
-
Dissolve the amine-functionalized pomalidomide in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add DIPEA to the solution and stir for 10 minutes at room temperature.
-
In a separate vial, dissolve the this compound in anhydrous DMF.
-
Add the this compound solution dropwise to the pomalidomide solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Azido-PEG1-Pomalidomide intermediate.
-
Step 2: Synthesis of the Final BRD4 PROTAC
-
Materials:
-
Azido-PEG1-Pomalidomide intermediate (1.0 eq)
-
Alkyne-functionalized (+)-JQ1 (1.0 eq)
-
Copper(II) sulfate pentahydrate (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol/Water (1:1)
-
Nitrogen atmosphere
-
Round-bottom flask and magnetic stirrer
-
-
Procedure:
-
Dissolve the Azido-PEG1-Pomalidomide intermediate and alkyne-functionalized (+)-JQ1 in a 1:1 mixture of tert-butanol and water in a round-bottom flask.
-
Degas the solution by bubbling nitrogen through it for 15 minutes.
-
Add copper(II) sulfate pentahydrate followed by sodium ascorbate to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR.
-
Quantitative Data Summary for Synthesis:
| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Purity (LC-MS) |
| 1 | Azido-PEG1-Pomalidomide | Amine-Pomalidomide | This compound, DIPEA | DMF | 4-6 | 75-85 | >95% |
| 2 | Final BRD4 PROTAC | Azido-PEG1-Pomalidomide | Alkyne-(+)-JQ1, CuSO₄, Na-Ascorbate | t-BuOH/H₂O | 12-16 | 50-60 | >98% |
Protocol 2: Western Blot for BRD4 Degradation
This protocol details the procedure for assessing the degradation of BRD4 protein in cancer cells following treatment with the synthesized PROTAC.
-
Materials:
-
Cancer cell line (e.g., HeLa, MDA-MB-231)
-
Synthesized BRD4 PROTAC
-
Cell culture medium and supplements
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the BRD4 PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).[3][4]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration and load equal amounts onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe for a loading control (GAPDH or β-actin) on the same membrane.
-
-
Detection and Analysis: Apply the ECL substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the BRD4 signal to the loading control to determine the relative reduction in protein levels.[5]
-
Quantitative Data Summary for BRD4 Degradation:
| PROTAC Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase | Reference |
| QCA570 | 5637, T24, UM-UC-3, J82, EJ-1 | ~1 | >90 | CRBN | |
| MZ1 | NB4 | 279 (IC₅₀) | >90 | VHL | |
| MZ1 | Kasumi-1 | 74 (IC₅₀) | >90 | VHL | |
| dBET1 | MV4-11 | <10 | >95 | CRBN | |
| ARV-825 | Burkitt's Lymphoma cell lines | <1 | >95 | CRBN | |
| GNE-987 | EOL-1 | 0.03 | Not Reported | VHL |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Protocol 3: Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability following PROTAC treatment.
-
Materials:
-
Cancer cell line
-
Synthesized BRD4 PROTAC
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.01 nM to 100 µM) and a vehicle control. Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value (half-maximal inhibitory concentration).
-
Quantitative Data Summary for Cell Viability:
| PROTAC Compound | Cell Line | IC₅₀ (nM) | E3 Ligase | Reference |
| QCA570 | 5637, T24, UM-UC-3, J82, EJ-1 | 2-30 | CRBN | |
| MZ1 | NB4 | 279 | VHL | |
| MZ1 | Kasumi-1 | 74 | VHL | |
| dBET1 | LNCaP | 110 | CRBN | |
| dBET1 | Du145 | 320 | CRBN |
Troubleshooting and Further Characterization
-
Poor Degradation: If low or no degradation is observed, verify target engagement using techniques like Cellular Thermal Shift Assay (CETSA). Also, assess ternary complex formation via co-immunoprecipitation. The "hook effect," where degradation decreases at high PROTAC concentrations, can be investigated by performing a wide dose-response experiment.
-
Mechanism of Action: To confirm that degradation is proteasome-dependent, co-treat cells with the PROTAC and a proteasome inhibitor like MG132. A rescue of BRD4 levels would indicate proteasome-mediated degradation.
-
PROTAC Characterization: The final PROTAC product should be thoroughly characterized by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Conclusion
The synthesis of PROTACs using an this compound linker provides a versatile and efficient method for generating potent protein degraders. The protocols outlined in this document offer a comprehensive guide for the synthesis, purification, and cellular evaluation of a BRD4-targeting PROTAC. By following these detailed methodologies, researchers can effectively develop and characterize novel PROTACs for therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1807530-06-8 | BroadPharm [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation of Peptides with Azido-PEG1-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can significantly improve a peptide's solubility, increase its stability against proteolytic degradation, reduce immunogenicity, and prolong its circulation half-life by decreasing renal clearance.[1] Azido-PEG1-NHS ester is a heterobifunctional linker that facilitates the introduction of an azide functional group onto a peptide. The N-hydroxysuccinimide (NHS) ester end reacts efficiently with primary amines, such as the N-terminus or the side chain of lysine residues, to form a stable amide bond.[2][3][4] The terminal azide group then serves as a bioorthogonal handle for subsequent conjugation to alkyne-containing molecules via "click chemistry," a highly specific and efficient reaction.[5] This two-step approach allows for the precise and controlled construction of complex peptide conjugates.
These application notes provide a detailed protocol for the bioconjugation of peptides with this compound, followed by purification and characterization of the resulting azido-modified peptide.
Data Presentation: Quantitative Parameters for Peptide Azido-PEGylation
The efficiency of peptide labeling with this compound is influenced by several factors, including the peptide concentration, the molar ratio of the labeling reagent to the peptide, reaction buffer composition, pH, incubation time, and temperature. The following table summarizes typical quantitative parameters for the labeling of a generic peptide containing at least one primary amine.
| Parameter | Typical Value/Range | Notes |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations generally lead to higher labeling efficiency. |
| Molar Excess of this compound | 10-30 fold | A higher molar excess can increase the degree of labeling but may also lead to multiple PEGylations per peptide. Optimization is recommended. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), Bicarbonate Buffer | Amine-free buffers are essential to prevent competition with the peptide for the NHS ester. |
| Reaction pH | 7.2-8.5 | A slightly basic pH facilitates the deprotonation of primary amines, enhancing their nucleophilicity. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, while 4°C can be used for sensitive peptides. |
| Reaction Time | 30-120 minutes at Room Temperature; 2-4 hours at 4°C | Longer incubation times can increase the yield but also the risk of NHS ester hydrolysis. |
| Purity of Azido-PEGylated Peptide (Post-HPLC) | >95% | Dependent on the efficiency of the purification method. |
| Yield of Azido-PEGylated Peptide | 50-80% | Varies depending on the peptide sequence, reaction conditions, and purification efficiency. |
Experimental Protocols
Materials and Reagents
-
Peptide of interest (with at least one primary amine)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.5 (Amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification Supplies: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column, Water (HPLC grade), Acetonitrile (HPLC grade), Trifluoroacetic Acid (TFA)
-
Characterization Instruments: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
Protocol 1: Azido-PEGylation of a Peptide
This protocol describes a general procedure for labeling a peptide with this compound.
-
Peptide Preparation:
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
-
This compound Stock Solution Preparation:
-
The this compound is moisture-sensitive. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.
-
-
Calculation of Reagent Volume:
-
Determine the desired molar excess of the this compound (e.g., 20-fold molar excess).
-
Calculate the required volume of the 10 mM stock solution to add to the peptide solution.
-
Note: Ensure the final volume of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume to avoid peptide precipitation.
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the peptide solution.
-
Mix gently by pipetting.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
(Optional but recommended) Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Protocol 2: Purification of the Azido-PEGylated Peptide by RP-HPLC
The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation:
-
Acidify the reaction mixture with a small amount of TFA (e.g., to a final concentration of 0.1%).
-
Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be a linear increase of Mobile Phase B from 5% to 95% over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for an analytical column).
-
Detection: Monitor the elution profile at 210-220 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peaks. The PEGylated peptide will typically have a longer retention time than the unmodified peptide due to the increased hydrophobicity of the PEG linker.
-
-
Post-Purification Processing:
-
Analyze the collected fractions by mass spectrometry to identify the fraction containing the desired product.
-
Pool the pure fractions and lyophilize to obtain the purified azido-PEGylated peptide as a powder.
-
Protocol 3: Characterization of the Azido-PEGylated Peptide
Mass spectrometry is a powerful tool for the characterization of PEGylated peptides.
-
Mass Spectrometry Analysis:
-
Dissolve a small amount of the lyophilized product in an appropriate solvent.
-
Analyze the sample using ESI-MS or MALDI-TOF to confirm the molecular weight of the azido-PEGylated peptide. The expected mass will be the mass of the original peptide plus the mass of the Azido-PEG1 moiety.
-
Visualizations
Caption: Experimental workflow for peptide azido-PEGylation.
References
Application Notes and Protocols for Labeling Oligonucleotides with Azido-PEG1-NHS Ester in Diagnostics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of oligonucleotides is paramount for the development of robust diagnostic assays. Oligonucleotide probes are essential tools for detecting specific nucleic acid sequences associated with various diseases, including infectious diseases and cancer.[][2] The use of Azido-PEG1-NHS ester as a labeling reagent offers a versatile, two-step strategy for conjugating a wide array of reporter molecules to oligonucleotides.
This bifunctional linker first utilizes the N-hydroxysuccinimide (NHS) ester to react with a primary amine on a modified oligonucleotide, introducing a terminal azide group.[3][4] This azide moiety can then be subjected to a highly specific and efficient copper-catalyzed or copper-free "click chemistry" reaction with an alkyne-containing reporter molecule, such as a fluorophore or a biotin tag.[5] This bioorthogonal ligation strategy ensures high specificity and yield, making it an ideal choice for creating diagnostic probes.
These application notes provide a comprehensive guide to labeling amine-modified oligonucleotides with this compound and their subsequent use in diagnostic applications.
Data Presentation
Table 1: Quantitative Analysis of Oligonucleotide Labeling Efficiencies
| Labeling Chemistry | Reagents | Oligonucleotide Modification | Coupling Efficiency (%) | Reference |
| NHS Ester Coupling | FAM NHS ester | 5'-amino-oligonucleotide | 87 | |
| Optimized NHS Ester Coupling | FAM NHS ester (reduced reaction volume) | 5'-amino-oligonucleotide | 100 | |
| NHS Ester Coupling | ROX NHS ester | 5'-amino-oligonucleotide | 99 | |
| NHS Ester Coupling | sulfoCyanine 3 NHS ester | 5'-amino-oligonucleotide | 98 | |
| NHS Ester Coupling | sulfoCyanine 5 NHS ester | 5'-amino-oligonucleotide | 98 | |
| NHS ester-to-amine | NHS ester-fluorophore | Amine-modified plasmid DNA | ≥80 | |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-fluorophore + Alkyne-DNA | Alkyne-modified plasmid DNA | Variable (potential for DNA damage) | |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide-fluorophore + DBCO-DNA | DBCO-modified plasmid DNA | High (outperforms CuAAC and NHS ester coupling) |
Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotides with this compound
This protocol details the reaction of an amine-modified oligonucleotide with this compound to introduce an azide functionality.
Materials and Reagents:
-
5'- or 3'-Amine-modified oligonucleotide
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 9.0) or 0.1 M Potassium phosphate buffer (pH 7.0-7.2)
-
Nuclease-free water
-
Desalting columns (e.g., Glen Gel-Pak™)
-
Microcentrifuge tubes
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the chosen conjugation buffer to a final concentration of 0.3 to 0.8 mM. For a 0.2 µmole synthesis scale, dissolving in 500 µL of buffer is a good starting point.
-
This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of approximately 10-14 mM. It is crucial to minimize exposure of the NHS ester to moisture to prevent hydrolysis.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the oligonucleotide solution. Vortex the mixture gently.
-
Incubation: Incubate the reaction for 2 hours at room temperature (approximately 25°C) or overnight. Protect the reaction from light if using a light-sensitive oligo.
-
Purification: Remove the excess, unreacted this compound and byproducts by desalting using a suitable resin or column. The resulting azide-modified oligonucleotide is now ready for the subsequent click chemistry reaction.
Protocol 2: Click Chemistry for Conjugation of a Reporter Molecule
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to label the azide-modified oligonucleotide with an alkyne-containing reporter molecule (e.g., a fluorescent dye).
Materials and Reagents:
-
Azide-modified oligonucleotide (from Protocol 1)
-
Alkyne-modified reporter molecule (e.g., Alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
DMSO
-
Nuclease-free water
-
Triethylammonium acetate buffer (TEAA)
-
Lithium perchlorate in acetone or ethanol for precipitation
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve the azide-modified oligonucleotide in nuclease-free water. Add 2M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.
-
Addition of Reagents:
-
Add DMSO to a final concentration of 50% (v/v) and vortex.
-
Add the alkyne-modified reporter molecule. A 1.5-fold molar excess relative to the oligonucleotide is recommended.
-
Add freshly prepared 5 mM sodium ascorbate solution (final concentration 0.5 mM).
-
-
Catalyst Preparation: Prepare the Cu(I) catalyst by premixing CuSO₄ and TBTA/THPTA ligand in a 1:5 molar ratio in a separate tube.
-
Click Reaction:
-
Degas the oligonucleotide solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.
-
Add the Cu(I)-TBTA/THPTA complex to the reaction mixture (final copper concentration of 0.25-0.5 mM).
-
Flush the tube with inert gas, cap it tightly, and vortex thoroughly.
-
-
Incubation: Allow the reaction to proceed at room temperature overnight.
-
Precipitation and Purification:
-
Precipitate the labeled oligonucleotide by adding at least a 4-fold excess volume of 3% lithium perchlorate in acetone.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes, discard the supernatant.
-
Wash the pellet with acetone, centrifuge again, and discard the supernatant.
-
Dry the pellet and purify the conjugate by reverse-phase HPLC or PAGE.
-
Visualizations
Figure 1. Experimental workflow for labeling oligonucleotides.
Figure 2. Principle of a hybridization-based diagnostic assay.
References
Application Notes and Protocols for the Purification of Proteins after Conjugation with Azido-PEG1-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can increase a protein's hydrodynamic size, leading to reduced renal clearance and a longer circulating half-life. It can also shield the protein from proteolytic degradation and reduce its immunogenicity. The Azido-PEG1-NHS ester is a popular reagent for this purpose, as the N-hydroxysuccinimide (NHS) ester reacts with primary amines on the protein surface, while the terminal azide group allows for subsequent "click" chemistry applications.[1][2]
Following the conjugation reaction, the reaction mixture is a heterogeneous collection of the desired PEGylated protein, unreacted protein, excess PEG reagent, and potentially aggregated or multi-PEGylated species.[] Therefore, a robust purification strategy is critical to isolate the desired mono-PEGylated protein with high purity and yield. This document provides detailed application notes and protocols for the purification of proteins after conjugation with this compound, focusing on the most common and effective chromatography techniques.
General Workflow for Purification
The overall process for obtaining a purified azido-PEGylated protein involves several key stages, from the initial conjugation reaction to the final characterization of the purified product.
Experimental Protocols
Prior to purification, it is essential to perform the conjugation reaction under optimal conditions to maximize the yield of the desired mono-PEGylated product.
Protocol 1: Conjugation of Protein with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Reaction tubes
-
Stirring/rocking platform
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the NHS ester and should be avoided.[1][4]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. The NHS ester moiety is susceptible to hydrolysis, so stock solutions should not be stored.
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.
-
Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing or stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature may vary depending on the protein.
-
Quenching (Optional): To stop the reaction, a quenching buffer can be added to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.
-
Initial Cleanup (Optional): For a preliminary removal of excess, low-molecular-weight reagents, the reaction mixture can be subjected to dialysis or passed through a desalting column.
Purification Strategies
The choice of purification strategy depends on the physicochemical properties of the protein and the PEGylated conjugate. The most common methods are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, the PEGylated conjugate will elute earlier than the unreacted protein.
Materials:
-
SEC column (e.g., Superdex 200, Superose 6)
-
Chromatography system (e.g., FPLC, HPLC)
-
Isocratic mobile phase (e.g., PBS, pH 7.4)
-
Reaction mixture from Protocol 1
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen mobile phase until a stable baseline is achieved.
-
Sample Loading: Load the reaction mixture onto the column. The sample volume should typically be less than 5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified mono-PEGylated protein. Pool the desired fractions.
| Parameter | Typical Value |
| Column | Superdex 200 Increase 10/300 GL |
| Mobile Phase | 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Expected Elution Order | 1. Aggregates, 2. PEGylated Protein, 3. Native Protein, 4. Free PEG |
| Expected Recovery | > 80% |
| Expected Purity | > 95% |
Table 1: Example Parameters for SEC Purification
Protocol 3: Purification by Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge. The covalent attachment of neutral PEG chains can shield the charged residues on the protein surface, leading to a change in its interaction with the IEX resin. This allows for the separation of unreacted protein, mono-PEGylated, and multi-PEGylated species.
Materials:
-
Anion or cation exchange column (depending on the protein's pI and the buffer pH)
-
Chromatography system
-
Binding Buffer (low salt concentration)
-
Elution Buffer (high salt concentration)
-
Reaction mixture from Protocol 1
Procedure:
-
Buffer Preparation: Prepare a binding buffer and an elution buffer. The elution buffer typically has the same composition as the binding buffer but with a high concentration of salt (e.g., 1 M NaCl).
-
Column Equilibration: Equilibrate the IEX column with binding buffer until the pH and conductivity are stable.
-
Sample Loading: Load the reaction mixture onto the column. The unreacted protein and PEGylated species will bind to the resin.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (from 0% to 100% elution buffer).
-
Fraction Collection: Collect fractions across the gradient and monitor the UV absorbance at 280 nm.
-
Analysis: Analyze the fractions by SDS-PAGE to identify the fractions containing the desired PEGylated protein. Pool the pure fractions.
| Parameter | Typical Value (Anion Exchange) |
| Column | Q Sepharose Fast Flow |
| Binding Buffer | 20 mM Tris-HCl, pH 8.0 |
| Elution Buffer | 20 mM Tris-HCl, 1 M NaCl, pH 8.0 |
| Gradient | 0-100% Elution Buffer over 20 column volumes |
| Expected Elution Order | Species with lower net charge (more PEGylation) elute at lower salt concentrations. |
| Expected Recovery | > 70% |
| Expected Purity | > 98% |
Table 2: Example Parameters for IEX Purification
Protocol 4: Purification by Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity. The hydrophobicity of PEG can be modulated by the addition of lyotropic salts. In the presence of high salt concentrations, the PEG chains can become more hydrophobic, leading to a stronger interaction with the HIC resin compared to the unreacted protein.
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Chromatography system
-
Binding Buffer (high salt concentration, e.g., 1-2 M ammonium sulfate)
-
Elution Buffer (low salt concentration or no salt)
-
Reaction mixture from Protocol 1
Procedure:
-
Sample Preparation: Adjust the salt concentration of the reaction mixture to match the binding buffer by adding a high-salt stock solution.
-
Column Equilibration: Equilibrate the HIC column with binding buffer.
-
Sample Loading: Load the salt-adjusted sample onto the column.
-
Elution: Elute the bound proteins using a decreasing linear salt gradient (from 100% to 0% binding buffer).
-
Fraction Collection: Collect fractions and monitor the UV absorbance at 280 nm.
-
Analysis: Analyze the fractions by SDS-PAGE to identify and pool the fractions containing the purified PEGylated protein.
| Parameter | Typical Value |
| Column | Phenyl Sepharose 6 Fast Flow |
| Binding Buffer | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Elution Buffer | 50 mM Sodium Phosphate, pH 7.0 |
| Gradient | 100-0% Binding Buffer over 20 column volumes |
| Expected Elution Order | More hydrophobic species (PEGylated protein) elute at lower salt concentrations. |
| Expected Recovery | > 60% |
| Expected Purity | > 95% |
Table 3: Example Parameters for HIC Purification
Characterization of Purified Protein
After purification, it is crucial to characterize the final product to assess its purity, integrity, and the degree of PEGylation.
Common Analytical Techniques:
-
SDS-PAGE: To visualize the increase in molecular weight and assess purity. The PEGylated protein will migrate slower than the unreacted protein.
-
Size Exclusion Chromatography (SEC-HPLC): To determine the purity and identify the presence of aggregates or fragments.
-
Mass Spectrometry (MS): To confirm the identity of the protein and determine the precise mass of the PEGylated conjugate, which can be used to calculate the degree of PEGylation.
-
UV/Vis Spectroscopy: To determine the protein concentration.
| Analytical Method | Information Obtained |
| SDS-PAGE | Apparent molecular weight, Purity |
| SEC-HPLC | Purity, Presence of aggregates/fragments |
| Mass Spectrometry | Exact mass, Degree of PEGylation, Confirmation of identity |
| UV/Vis Spectroscopy | Protein concentration |
Table 4: Summary of Analytical Methods for Characterization
Conclusion
The purification of proteins after conjugation with this compound is a critical step to ensure the homogeneity and quality of the final product. The choice of the purification method, or a combination of methods, should be tailored to the specific characteristics of the protein and the PEGylated conjugate. By following the detailed protocols and utilizing the appropriate analytical techniques described in these application notes, researchers, scientists, and drug development professionals can effectively purify and characterize their azido-PEGylated proteins for downstream applications.
References
Troubleshooting & Optimization
How to prevent hydrolysis of Azido-PEG1-NHS ester during labeling
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of Azido-PEG1-NHS ester. The primary focus is to address and prevent the hydrolysis of the N-hydroxysuccinimide (NHS) ester during labeling procedures, ensuring successful and efficient conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical crosslinker with a polyethylene glycol (PEG) spacer. It contains two reactive groups: an azide group (-N3) and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (-NH2) on molecules like proteins, peptides, or amine-modified oligonucleotides to form a stable amide bond.[1][2][3][4] The azide group can then be used in "click chemistry" reactions, such as with alkyne-containing molecules, to attach other functionalities like fluorescent dyes or biotin.[2]
Q2: What is NHS ester hydrolysis and why is it a critical issue during labeling?
NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, breaking it down into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a significant problem because it directly competes with the desired labeling reaction (aminolysis), where the NHS ester should be reacting with a primary amine on the target molecule. Once hydrolyzed, the this compound can no longer participate in the conjugation, which leads to a significant reduction in the labeling efficiency and the final yield of the desired product.
Q3: What are the main factors that influence the rate of this compound hydrolysis?
The stability of an NHS ester and its rate of hydrolysis are primarily influenced by three key factors:
-
pH: The rate of hydrolysis increases significantly as the pH rises.
-
Temperature: Higher temperatures accelerate both the rate of hydrolysis and the desired labeling reaction.
-
Buffer Composition: The presence of primary amines or other nucleophiles in the reaction buffer will compete with the target molecule for reaction with the NHS ester.
Q4: What is the optimal pH for performing a labeling reaction with this compound?
The optimal pH range for NHS ester conjugation is between 7.2 and 8.5. A pH of 8.3-8.5 is frequently recommended as the ideal balance to achieve efficient labeling while minimizing hydrolysis.
-
Below pH 7.2: The target primary amine groups are mostly protonated (-NH3+), making them poor nucleophiles and thus hindering the reaction.
-
Above pH 8.5: The rate of hydrolysis of the NHS ester becomes very rapid, quickly deactivating the reagent and reducing the final yield.
Q5: How should I prepare and store the this compound to minimize hydrolysis?
Proper handling and storage are crucial for maintaining the reactivity of your this compound.
-
Storage of Solid Reagent: Store the solid this compound in a cool, dry place, protected from moisture. A desiccator at -20°C is highly recommended.
-
Preparing Stock Solutions: The NHS ester is moisture-sensitive. Therefore, it is critical to dissolve it in an anhydrous (dry) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare and store aqueous stock solutions.
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture from condensing onto the cold powder.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Hydrolysis of this compound | - Ensure the reagent is stored properly under desiccated conditions at -20°C. - Allow the vial to warm to room temperature before opening. - Use anhydrous DMSO or DMF to dissolve the ester immediately before use. - Perform the labeling reaction at the optimal pH of 8.3-8.5; avoid higher pH values. - Minimize the reaction time in the aqueous buffer. |
| Incorrect buffer composition | - Use an amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or sodium bicarbonate buffer. - Ensure the buffer is free of contaminants containing primary amines (e.g., Tris, glycine, ammonium salts). | |
| Suboptimal pH of the reaction buffer | - Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5. | |
| Inactive this compound | - Purchase high-quality reagent from a reputable supplier. - Test the reactivity of the NHS ester before use (see Experimental Protocols section). | |
| Inconsistent Results | Variability in reagent preparation | - Always prepare a fresh stock solution of the this compound in anhydrous solvent for each experiment. Do not store and reuse stock solutions. |
| Fluctuations in reaction conditions | - Maintain consistent temperature and pH across experiments. | |
| Precipitation of Labeled Molecule | High concentration of organic solvent | - The final concentration of DMSO or DMF in the reaction mixture should ideally not exceed 10% (v/v). |
| Change in protein solubility upon labeling | - Perform a small-scale pilot experiment to determine the optimal labeling conditions for your specific molecule. |
Quantitative Data
The rate of hydrolysis of NHS esters is highly dependent on the specific structure of the molecule and the reaction conditions. The following table summarizes the hydrolysis half-life of various PEG-NHS esters, which can serve as a reference for understanding the stability of this compound.
| PEG NHS Ester Derivative | pH | Temperature (°C) | Hydrolysis Half-life (minutes) |
| Branched PEG-NHS | 7.4 | Not Specified | > 120 |
| Branched PEG-NHS | 9.0 | Not Specified | < 9 |
| PEG-Succinimidyl Propionate (SPA) | 8.0 | 25 | 16.5 |
| PEG-Succinimidyl Carbonate (SC) | 8.0 | 25 | 20.4 |
| PEG-Succinimidyl Valerate (SVA) | 8.0 | 25 | 33.6 |
| Porphyrin-NHS ester (P3-NHS) | 8.0 | Room Temp | 210 |
| Porphyrin-NHS ester (P3-NHS) | 8.5 | Room Temp | 180 |
| Porphyrin-NHS ester (P3-NHS) | 9.0 | Room Temp | 125 |
| Porphyrin-NHS ester (P4-NHS) | 8.0 | Room Temp | 190 |
| Porphyrin-NHS ester (P4-NHS) | 8.5 | Room Temp | 130 |
| Porphyrin-NHS ester (P4-NHS) | 9.0 | Room Temp | 110 |
As a general rule, the half-life of an NHS ester roughly triples for every one-unit decrease in pH.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, and adjust the pH to 8.3-8.5.
-
Protein Preparation: Dissolve the protein to be labeled in the prepared buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the amine-free labeling buffer.
-
This compound Solution Preparation:
-
Allow the vial of solid this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Gently mix the reaction mixture immediately.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional): To stop the labeling reaction, a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted this compound and byproducts (such as free N-hydroxysuccinimide) by using a desalting column, dialysis, or gel filtration.
-
Storage: Store the labeled protein under conditions that are optimal for the unlabeled protein.
Protocol 2: Method to Test the Reactivity of this compound
This protocol is based on the principle that the hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which has a characteristic absorbance at 260-280 nm.
-
Reagent Preparation:
-
Weigh 1-2 mg of the this compound into a microcentrifuge tube.
-
Dissolve the reagent in 2 mL of an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2). If not fully soluble, first dissolve in a small volume of anhydrous DMSO or DMF (e.g., 200 µL) and then add the buffer.
-
Prepare a control tube containing the same buffer and organic solvent (if used).
-
-
Initial Absorbance Measurement (A_initial):
-
Zero the spectrophotometer at 260 nm using the control solution.
-
Measure the absorbance of the this compound solution. This value represents any NHS that has already been released due to prior hydrolysis.
-
-
Induce Complete Hydrolysis:
-
Add a small volume of 0.5-1.0 N NaOH to the reagent solution to significantly raise the pH and induce rapid, complete hydrolysis of any remaining active ester.
-
Incubate for several minutes.
-
-
Final Absorbance Measurement (A_final):
-
Remeasure the absorbance of the base-treated reagent solution at 260 nm.
-
-
Assess Reactivity:
-
If A_final > A_initial, it indicates that active NHS ester was present and was hydrolyzed by the addition of NaOH. The reagent is likely still reactive.
-
If A_final is not significantly greater than A_initial, the reagent has likely been hydrolyzed and is inactive.
-
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for low labeling efficiency.
References
Troubleshooting low yield in protein conjugation with NHS esters
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during protein conjugation with N-hydroxysuccinimide (NHS) esters. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low conjugation yields and other experimental setbacks.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS ester conjugation reactions?
The optimal pH for reacting NHS esters with primary amines on proteins is between 7.2 and 8.5.[1] A slightly alkaline pH is necessary to ensure that the primary amine groups are deprotonated and thus nucleophilic enough to react with the NHS ester.[1] However, at pH values above 8.5 to 9.0, the rate of NHS ester hydrolysis increases significantly, which becomes a critical competing reaction and can lower the conjugation yield.[1] For many proteins, a pH of 8.3-8.5 is considered optimal.[2][3]
Q2: Which buffers should I use for NHS ester conjugation?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the NHS ester.
-
Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate buffers are all compatible with NHS ester chemistry. A common choice is 0.1 M sodium bicarbonate buffer.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided in the reaction mixture. If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before initiating the conjugation.
Q3: How should I prepare and handle NHS ester reagents?
NHS esters are highly sensitive to moisture. Proper storage and handling are critical to maintain their reactivity.
-
Storage: Store NHS esters in a desiccated environment at -20°C.
-
Handling: Before opening a vial of NHS ester, it is essential to allow it to equilibrate to room temperature. This prevents atmospheric moisture from condensing onto the cold reagent, which would lead to hydrolysis. For NHS esters that are not readily soluble in aqueous solutions, they should be dissolved in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best practice to prepare fresh solutions for each experiment.
Q4: What is the ideal molar ratio of NHS ester to protein?
The optimal molar ratio of NHS ester to protein can vary depending on the protein and the desired degree of labeling. A molar excess of the NHS ester is typically used to drive the reaction. For mono-labeling of common proteins, an 8-fold molar excess of the NHS ester is a good starting point. However, for some applications, a higher ratio, such as 15:1 (dye:protein), may be recommended, and optimization by trying different ratios is often advised.
Troubleshooting Guide for Low Conjugation Yield
Low yield is a frequent challenge in protein conjugation. The following guide provides a systematic approach to identifying and resolving the root cause of this issue.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Inactive NHS Ester | The NHS ester may have hydrolyzed due to improper storage or handling (exposure to moisture). Prepare a fresh solution of the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use. Always allow the reagent vial to warm to room temperature before opening. |
| Incorrect Buffer Composition | The presence of primary amines (e.g., Tris, glycine) in the reaction buffer will compete with the protein for the NHS ester. Perform a buffer exchange into a non-amine-containing buffer such as PBS, bicarbonate, or borate buffer. | |
| Suboptimal pH | If the pH is too low (below 7.2), the primary amines on the protein will be protonated and non-nucleophilic. If the pH is too high (above 8.5-9.0), hydrolysis of the NHS ester will be rapid. Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. | |
| Insufficient Molar Excess of NHS Ester | The concentration of the NHS ester may be too low to achieve the desired level of conjugation. Increase the molar ratio of NHS ester to protein. It is recommended to perform small-scale experiments with varying molar ratios to determine the optimal condition. | |
| Low Protein Concentration | At low protein concentrations (<2.5 mg/mL), the labeling efficiency can decrease. If possible, concentrate the protein solution before conjugation. A protein concentration of 5 mg/mL or higher can significantly improve labeling efficiency. | |
| Protein Precipitation | High Concentration of Organic Solvent | Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Adding too large a volume of this solution to the aqueous protein solution can cause the protein to precipitate. Ensure the final concentration of the organic solvent in the reaction mixture is low, typically not exceeding 10%. |
| Hydrophobicity of the Label | Conjugating a very hydrophobic molecule to a protein can decrease the overall solubility of the resulting conjugate, leading to precipitation. Consider using a PEGylated version of the NHS ester to enhance the hydrophilicity of the final product. | |
| Lack of Reproducibility | Inconsistent NHS Ester Activity | Due to their moisture sensitivity, the reactivity of the NHS ester can vary between experiments if not handled consistently. Always follow best practices for handling moisture-sensitive reagents, including proper storage and preparing fresh solutions for each use. |
Data Presentation
Table 1: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and minimizing NHS ester hydrolysis. A pH of 8.3-8.5 is often ideal. |
| Temperature | Room Temperature or 4°C | Room temperature reactions are typically faster (0.5-4 hours). Reactions at 4°C can proceed for longer durations (e.g., overnight) and may be preferable for sensitive proteins. |
| Molar Excess of NHS Ester | 5-fold to 20-fold | The optimal ratio is protein-dependent. An 8-fold excess is a good starting point for mono-labeling. |
| Protein Concentration | 2-20 mg/mL | Higher protein concentrations generally lead to higher conjugation efficiency. |
| Recommended Buffers | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | Must be free of primary amines. |
Table 2: Half-life of NHS Esters in Aqueous Solution
This table illustrates the critical impact of pH on the stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, significantly reducing the time the NHS ester is available to react with the protein.
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.0 | Not specified | 1 hour |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temperature | ~10 minutes |
Experimental Protocols
Detailed Methodology for Protein Conjugation with an NHS Ester
This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester.
1. Materials and Reagents:
-
Protein to be labeled in a suitable non-amine buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
NHS ester reagent
-
Anhydrous, amine-free DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl or 1 M Glycine, pH 7.4)
-
Purification column (e.g., gel filtration/desalting column)
-
Reaction tubes
2. Protocol Steps:
-
Prepare the Protein Solution:
-
Ensure the protein is in a buffer free of primary amines. If necessary, perform a buffer exchange into a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Adjust the protein concentration to 2-10 mg/mL.
-
-
Prepare the NHS Ester Solution:
-
Allow the vial of NHS ester to warm to room temperature before opening.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Vortex briefly to ensure it is fully dissolved.
-
-
Perform the Conjugation Reaction:
-
Add the calculated amount of the NHS ester stock solution to the protein solution while gently stirring or vortexing. A typical starting point is an 8- to 15-fold molar excess of the NHS ester.
-
Incubate the reaction at room temperature for 1 hour, protected from light. Alternatively, the reaction can be carried out at 4°C overnight.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM (e.g., Tris or glycine).
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Separate the labeled protein from unreacted NHS ester and byproducts using a desalting or gel filtration column.
-
Equilibrate the column with a suitable storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions containing the purified protein conjugate.
-
-
Characterize and Store the Conjugate:
-
Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using appropriate analytical methods (e.g., UV-Vis spectrophotometry).
-
Store the purified conjugate at 4°C for short-term storage or at -20°C to -80°C for long-term storage. Aliquoting the conjugate can help to avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Competing reaction pathways for NHS esters.
References
Technical Support Center: Optimizing Azido-PEG1-NHS Ester Reactions
Welcome to the technical support center for Azido-PEG1-NHS ester reactions. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH for NHS ester reactions is a critical balance between ensuring the primary amine is sufficiently deprotonated to be nucleophilic and minimizing the competing hydrolysis of the NHS ester.[1][2] The recommended pH range is typically between 7.2 and 8.5.[3][4][5] For labeling proteins and antibodies, a pH of 8.0 to 8.5 is often recommended. At a lower pH, the reaction is slower because the amine groups are protonated and thus less reactive. Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which can lead to lower conjugation efficiency.
Q2: Which buffers are recommended for this compound reactions?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Carbonate-bicarbonate buffer
-
HEPES buffer
-
Borate buffer
A buffer concentration in the range of 50-100 mM is commonly used. For large-scale reactions, a more concentrated buffer may be beneficial to prevent a drop in pH due to the release of N-hydroxysuccinimide during the reaction.
Q3: What substances can interfere with the this compound reaction?
Several common laboratory reagents can interfere with the conjugation reaction and should be avoided or removed from the sample before starting. These include:
-
Primary amines: Buffers and other molecules containing primary amines, such as Tris, glycine, and ammonium salts, will compete with the target molecule.
-
Sodium Azide: While low concentrations (≤ 3 mM) may not significantly interfere, higher concentrations can inhibit the reaction.
-
Other Nucleophiles: Compounds with nucleophilic groups like sulfhydryls (e.g., DTT, 2-mercaptoethanol) can have side reactions with the NHS ester.
Q4: How should I prepare and handle the this compound?
Azido-PEG1-NHS esters are moisture-sensitive and should be stored in a desiccated environment at -20°C. To prevent condensation, it is essential to allow the reagent vial to equilibrate to room temperature before opening. Since the NHS ester moiety readily hydrolyzes in aqueous solutions, it is recommended to dissolve the reagent in an anhydrous organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), immediately before use. Stock solutions in anhydrous DMSO or DMF can be stored for a limited time at -20°C, but fresh preparations are always best. Aqueous solutions of the NHS ester should be used immediately.
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions in a question-and-answer format.
Problem 1: Low Conjugation Yield
Q: I am observing a very low yield of my desired conjugate. What are the potential causes and solutions?
A: Low conjugation yield is a frequent issue that can stem from several factors:
-
Hydrolysis of the NHS Ester: This is a primary competing reaction.
-
Solution: Ensure the reaction pH is within the optimal range (7.2-8.5). Prepare the NHS ester stock solution fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH.
-
-
Incorrect Buffer: The presence of primary amines in your buffer will consume the NHS ester.
-
Solution: Use an amine-free buffer such as PBS, HEPES, or borate buffer. If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before the reaction.
-
-
Suboptimal pH: If the pH is too low, the primary amines on your target molecule will be protonated and unreactive.
-
Solution: Verify that the pH of your reaction buffer is between 7.2 and 8.5.
-
-
Inaccessible Amine Groups: The primary amines on your target protein may be sterically hindered or buried within its structure.
-
Solution: Consider using a longer PEG spacer on the Azido-PEG-NHS ester to overcome steric hindrance. In some cases, partial denaturation of the protein (if its native conformation is not essential) might expose more reactive sites.
-
Problem 2: Precipitation of the Protein During or After Conjugation
Q: My protein is precipitating during or after the labeling reaction. Why is this happening and what can I do?
A: Protein precipitation can occur due to a few reasons:
-
High Concentration of Organic Solvent: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Adding too much of this to the aqueous protein solution can cause precipitation.
-
Solution: Keep the final concentration of the organic solvent in the reaction mixture below 10%.
-
-
High Degree of Labeling: Excessive modification of the protein with the PEG linker can alter its properties and lead to aggregation and precipitation.
-
Solution: Reduce the molar excess of the this compound relative to the protein to control the number of modifications.
-
-
Use of a Hydrophobic NHS Ester: If you are using a particularly hydrophobic NHS ester, it can decrease the overall solubility of the resulting conjugate.
-
Solution: Using a PEGylated NHS ester, such as this compound, inherently increases the hydrophilicity of the final conjugate, which should mitigate this issue.
-
Data Presentation
Table 1: Recommended Buffer Conditions for this compound Reactions
| Parameter | Recommended Range/Type | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.0 - 8.5 for proteins) | Balances the deprotonation of primary amines for nucleophilic attack with minimizing hydrolysis of the NHS ester. |
| Buffer Type | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | Must be free of primary amines to avoid competing reactions. |
| Buffer Concentration | 50 - 100 mM | Maintains a stable pH throughout the reaction. |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Prepare the Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL. If the protein solution contains incompatible buffer components, perform a buffer exchange.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix and incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. The optimal molar ratio and incubation time may need to be determined empirically.
-
Quench the Reaction (Optional): To stop the reaction, a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 7.5, can be added to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Purify the Conjugate: Remove unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Visualizations
References
Side reactions of NHS esters with amino acids other than lysine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) ester crosslinkers. The focus is on addressing side reactions with amino acid residues other than the primary target, lysine.
Frequently Asked Questions (FAQs)
Q1: Besides lysine, what other amino acid residues can react with NHS esters?
A1: While NHS esters are highly selective for primary amines (the ε-amino group of lysine and the N-terminus), they can also react with other nucleophilic amino acid side chains under certain conditions. These side reactions are generally less efficient, and the resulting chemical linkages can be less stable than the amide bond formed with lysine.[1][2] The primary side reactions occur with the hydroxyl groups of tyrosine, serine, and threonine .[2][3] Minor reactions have also been reported with the sulfhydryl group of cysteine , the imidazole group of histidine , and the guanidinium group of arginine .[1]
Q2: What are the products of these side reactions and how stable are they?
A2: The reaction of NHS esters with these alternative amino acids results in different types of linkages with varying stability:
-
Tyrosine, Serine, and Threonine: Reaction with the hydroxyl groups of these residues forms O-acylisourea derivatives, which are ester bonds. These ester linkages are notably less stable than the amide bonds formed with lysine and are susceptible to hydrolysis, especially at higher pH.
-
Cysteine: The sulfhydryl group of cysteine can react to form a thioester bond. Thioester bonds are also more labile than amide bonds.
-
Histidine: The imidazole ring of histidine can be acylated, but this linkage is generally very unstable.
-
Arginine: The guanidinium group of arginine shows very low reactivity, and the resulting acyl-guanidinium linkage is also labile.
Q3: What factors influence the extent of these side reactions?
A3: Several factors can influence the occurrence and extent of side reactions with NHS esters:
-
pH: The pH of the reaction buffer is a critical parameter.
-
Reactions with tyrosine, serine, and threonine are more significant at pH values below 7.5.
-
The primary reaction with lysine is most efficient at a pH range of 7.2 to 8.5. At lower pH, primary amines are protonated and less nucleophilic, which can increase the likelihood of reactions with other nucleophiles.
-
-
Neighboring Amino Acids: The local microenvironment of an amino acid residue can significantly influence its reactivity. The presence of certain adjacent amino acids can increase the nucleophilicity of serine, threonine, and tyrosine residues.
-
Accessibility of Residues: If lysine residues are not readily accessible on the protein surface, the NHS ester may be more likely to react with other available nucleophilic residues.
-
Concentration of Reactants: High concentrations of the NHS ester can increase the probability of side reactions.
Troubleshooting Guides
Issue: High background or non-specific signal in assays using NHS ester conjugates.
This can be indicative of non-specific binding, which may be caused by modifications on residues other than lysine, altering the protein's properties.
Potential Cause 1: Reaction with Tyrosine, Serine, or Threonine
-
Diagnosis:
-
Mass Spectrometry (MS) Analysis: Analyze the conjugated protein by MS to detect mass shifts corresponding to the addition of the NHS ester to tyrosine, serine, or threonine residues.
-
HPLC Analysis: Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate different conjugated species. The appearance of multiple peaks that are not present in the control reaction (protein alone) may indicate modifications at various sites, including side-reaction products.
-
-
Solution:
-
Optimize Reaction pH: Maintain the reaction pH between 7.2 and 8.5 to favor the reaction with primary amines. Avoid pH values below 7.5 where reactions with hydroxyl groups are more prevalent.
-
Adjust Molar Ratio: Reduce the molar excess of the NHS ester to the protein to minimize off-target reactions.
-
Hydroxylamine Treatment: The ester bonds formed with tyrosine, serine, and threonine are susceptible to cleavage by hydroxylamine. Treating the conjugate with hydroxylamine can help to confirm the presence of these side products and potentially remove them, although this may also affect other parts of the protein.
-
Potential Cause 2: Reaction with Cysteine
-
Diagnosis:
-
Mass Spectrometry: Look for mass additions to cysteine residues.
-
Ellman's Test: A decrease in the number of free sulfhydryl groups after conjugation, as determined by Ellman's test, can suggest reaction with cysteine.
-
-
Solution:
-
Block Cysteine Residues: If cysteine modification is a concern and these residues are not critical for the protein's function, they can be blocked with a sulfhydryl-specific reagent prior to the NHS ester conjugation.
-
pH Control: The reaction with cysteine is also pH-dependent. Optimizing the pH can help to minimize this side reaction.
-
Data Presentation
Table 1: Relative Reactivity of Amino Acid Side Chains with NHS Esters
| Amino Acid | Nucleophilic Group | Relative Reactivity | Resulting Linkage | Linkage Stability |
| Lysine | ε-Amino (-NH₂) | Very High | Amide | Very Stable |
| N-Terminus | α-Amino (-NH₂) | High | Amide | Very Stable |
| Tyrosine | Phenolic Hydroxyl (-OH) | Moderate (favored at pH < 7.5) | Ester | Labile |
| Serine | Aliphatic Hydroxyl (-OH) | Low to Moderate | Ester | Labile |
| Threonine | Aliphatic Hydroxyl (-OH) | Low to Moderate | Ester | Labile |
| Cysteine | Sulfhydryl (-SH) | Moderate | Thioester | Labile |
| Histidine | Imidazole | Low | Acyl-imidazole | Very Labile |
| Arginine | Guanidinium | Very Low | Acyl-guanidinium | Labile |
Data summarized from Benchchem (2025).
Table 2: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
This table highlights the competing hydrolysis reaction, which becomes more significant at higher pH, potentially influencing the extent of both desired and side reactions.
Experimental Protocols
Key Experiment: Detection and Characterization of Side Reactions by Mass Spectrometry
This protocol provides a general workflow for identifying amino acid residues modified by an NHS ester, including those resulting from side reactions.
1. Protein Conjugation:
-
Buffer Preparation: Prepare an amine-free reaction buffer such as 100 mM sodium phosphate, 150 mM NaCl, at a pH of 7.5.
-
Protein Solution Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.
-
Crosslinker Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a 10-20 mM stock solution.
-
Reaction: Add a 20- to 50-fold molar excess of the crosslinker solution to the protein solution. The final concentration of the organic solvent should be less than 10% (v/v).
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.
2. Sample Preparation for Mass Spectrometry:
-
Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or dialysis.
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate the resulting free cysteines with iodoacetamide.
-
Enzymatic Digestion: Digest the protein into smaller peptides using a protease such as trypsin. Trypsin cleaves at the C-terminal side of lysine and arginine residues, making it ideal for analyzing lysine modifications.
-
Desalting: Desalt the peptide mixture using a C18 ZipTip or equivalent.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the peptides using a reversed-phase HPLC column with a gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase.
-
Tandem Mass Spectrometry (MS/MS): Analyze the eluting peptides using a mass spectrometer. The instrument will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment selected peptides to determine their amino acid sequence (MS2 scan).
4. Data Analysis:
-
Use a protein database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptides from the MS/MS data.
-
Specify the mass of the NHS ester crosslinker as a variable modification on all potential reactive residues (Lys, Tyr, Ser, Thr, Cys, His, Arg, and the N-terminus).
-
The software will identify peptides that have been modified and pinpoint the exact amino acid residue that was conjugated.
Signaling Pathways and Workflows
Caption: Reaction pathways of NHS esters with proteins.
Caption: Troubleshooting workflow for NHS ester conjugation issues.
References
Technical Support Center: Enhancing Click Chemistry Efficiency with Azido-PEGylated Molecules
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Azido-PEGylated molecules in click chemistry. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common experimental challenges and optimize your reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the main types of click chemistry used for PEGylation, and how do they differ?
A1: The two primary forms of click chemistry for PEGylation are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
-
CuAAC utilizes a copper(I) catalyst to facilitate a highly efficient and regioselective reaction between an azide and a terminal alkyne, forming a stable 1,4-disubstituted triazole.[1][2] It is a versatile method suitable for a broad range of applications.[1]
-
SPAAC is a copper-free alternative that employs strained cyclooctynes (e.g., DBCO, BCN) which react spontaneously with azides.[1] The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living cells and in vivo studies.
Q2: Can the length of the PEG chain affect the efficiency of my click reaction?
A2: Yes, the length of the PEG linker can influence the reaction. While longer PEG chains can enhance the solubility of a molecule, they may also create steric hindrance around the reactive azide or alkyne groups, potentially reducing the reaction rate. The optimal PEG linker length often needs to be determined empirically for each specific application.
Q3: How can I minimize the Glaser-Hay coupling side reaction in my CuAAC reaction?
A3: The Glaser-Hay coupling is an oxidative side reaction that can compete with the desired CuAAC reaction. To minimize it, you should:
-
Degas your solvents: Removing dissolved oxygen is crucial. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent.
-
Maintain a low temperature: Running the reaction at a lower temperature can help suppress this side reaction.
Q4: What are the recommended methods for purifying my PEGylated product?
A4: The choice of purification method depends on the properties of your conjugate. Common techniques include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted molecules.
-
Dialysis: Useful for removing small molecules like excess reagents and catalysts.
-
Ion-Exchange Chromatography (IEC): Can separate PEGylated proteins based on changes in their surface charge.
-
Hydrophobic Interaction Chromatography (HIC): Another option for purifying PEGylated proteins.
-
Aqueous Two-Phase Systems (ATPS): Can be used for the separation of PEGylated conjugates from the unreacted protein.
Troubleshooting Guides
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem: Low or No Product Formation in CuAAC Reaction
This is a common issue that can arise from several factors related to the catalyst, reagents, or reaction conditions. The following troubleshooting workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Detailed Troubleshooting Steps for CuAAC:
-
Inactive Copper Catalyst: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.
-
Solution: Always prepare the sodium ascorbate reducing agent solution fresh before use. Deoxygenate your reaction mixture by bubbling with nitrogen or argon. Ensure an appropriate ligand-to-copper ratio (e.g., 2:1 to 5:1 for THPTA) to stabilize the Cu(I) catalyst.
-
-
Degraded Reactants: Azides can be sensitive to light and heat.
-
Solution: Check the purity of your Azido-PEGylated molecule and alkyne. Store azides protected from light.
-
-
Incorrect Stoichiometry: While a 1:1 ratio is theoretical, an excess of one reactant can drive the reaction to completion.
-
Solution: Consider using a slight excess (1.1-1.5 equivalents) of the more accessible reactant.
-
-
Sub-optimal Reaction Conditions:
-
Solvent: The solvent system can significantly impact the reaction. A mixture of an organic solvent (like DMSO or t-BuOH) and water is often used.
-
Temperature: Most reactions proceed well at room temperature, but gentle heating (40-50°C) can sometimes improve yields for sluggish reactions.
-
pH: The optimal pH for CuAAC is typically between 4 and 7.
-
-
Copper Sequestration: Other functional groups in your molecule, such as thiols or histidines, can chelate the copper catalyst, rendering it inactive.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Problem: Low Yield or Non-Specific Labeling in SPAAC Reaction
While SPAAC avoids the complexities of a copper catalyst, other issues can lead to poor outcomes.
Caption: Troubleshooting workflow for low-yield or non-specific SPAAC reactions.
Detailed Troubleshooting Steps for SPAAC:
-
Inaccurate Quantification of Reactants: Incorrect concentrations of the azide-labeled molecule and the cyclooctyne will lead to suboptimal results.
-
Solution: Accurately determine the concentration of both reactants before initiating the reaction.
-
-
Side Reactions with Thiols: Strained alkynes can sometimes react with free thiols (e.g., cysteine residues in proteins).
-
Solution: Run a control experiment without the azide component to check for non-specific labeling. If this occurs, consider blocking free thiols with an agent like N-ethylmaleimide (NEM) or iodoacetamide (IAM) prior to the SPAAC reaction.
-
-
Sub-optimal Reaction Conditions:
-
Buffer and pH: The reaction rate can be influenced by the buffer and pH. For example, higher pH values generally increase SPAAC reaction rates in buffers like PBS and DMEM.
-
Incubation Time and Temperature: While many SPAAC reactions are fast, some may require longer incubation times (e.g., overnight at 4°C) to achieve high yields.
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize how different parameters can influence the yield and rate of CuAAC and SPAAC reactions with PEG linkers, based on literature findings.
Table 1: Influence of Reaction Parameters on CuAAC Efficiency
| Parameter | Typical Range/Options | Effect on Efficiency | Reference(s) |
| Copper Source | CuSO₄·5H₂O, CuBr | CuSO₄ with a reducing agent is commonly used to generate Cu(I) in situ. | |
| Reducing Agent | Sodium Ascorbate | Essential for reducing Cu(II) to the active Cu(I) state. Should be freshly prepared. | |
| Ligand | THPTA, BTTAA | Stabilizes the Cu(I) catalyst and can accelerate the reaction. | |
| Solvent | DMSO, t-BuOH/H₂O, PBS | The choice depends on the solubility of the reactants. | |
| Temperature | Room Temperature to 50°C | Gentle heating can increase the reaction rate, but may also promote side reactions. | |
| Reactant Ratio | 1:1 to 1.5:1 (Azide:Alkyne) | A slight excess of one reactant can improve conversion. |
Table 2: Influence of Reaction Parameters on SPAAC Efficiency
| Parameter | Typical Range/Options | Effect on Efficiency | Reference(s) |
| Cyclooctyne | DBCO, BCN, DIBO | The choice of strained alkyne significantly affects the reaction kinetics. | |
| Solvent | PBS, DMSO, DMF | PBS is common for biological applications. | |
| pH | 7.2 - 8.5 | Higher pH generally increases reaction rates in many common buffers. | |
| Temperature | 4°C to Room Temperature | Reactions are often performed at room temperature or 4°C for extended periods. | |
| Reactant Ratio | Often 1.5:1 (Azide:Cyclooctyne) | An excess of the azide can help drive the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
Azido-PEGylated molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed buffer (e.g., PBS, pH 7.4)
-
Degassed DMSO (if needed for solubility)
Procedure:
-
Prepare Stock Solutions:
-
Azido-PEGylated molecule in degassed buffer or DMSO.
-
Alkyne-functionalized molecule in degassed buffer or DMSO.
-
100 mM CuSO₄ in water.
-
200 mM THPTA in water.
-
1 M Sodium ascorbate in water (prepare fresh just before use).
-
-
Reaction Setup (for a 1 mL final volume):
-
In a microcentrifuge tube, combine the Azido-PEGylated molecule and the alkyne-functionalized molecule to the desired final concentrations and molar ratio.
-
Add a premixed solution of 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA (final concentrations of 1 mM Cu and 4 mM THPTA, respectively).
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add 20 µL of the freshly prepared 1 M sodium ascorbate solution (final concentration of 20 mM).
-
Gently mix by inverting the tube.
-
-
Incubation:
-
Incubate at room temperature for 1-4 hours. Gentle mixing on a rotator can be beneficial.
-
Protect the reaction from light if using photosensitive compounds.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using techniques like LC-MS or HPLC.
-
Once complete, the reaction can be quenched with a chelating agent like EDTA.
-
Purify the product using an appropriate method such as SEC or dialysis.
-
Caption: General experimental workflow for CuAAC reactions.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for copper-free click chemistry.
Materials:
-
Azido-PEGylated molecule
-
Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)
-
Solvent (e.g., PBS pH 7.3, DMSO)
Procedure:
-
Reactant Preparation:
-
Dissolve the Azido-PEGylated molecule and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.
-
-
Reaction Setup:
-
Mix the solutions of the azide and cyclooctyne. To maximize efficiency, a slight molar excess of one reactant may be used.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
The reaction progress can be monitored by techniques such as SDS-PAGE for protein conjugation, which will show a shift in molecular weight.
-
-
Purification (if necessary):
-
In many bioconjugation applications, the reaction is clean enough that no further purification is needed before the next step.
-
If purification is required, methods like size-exclusion chromatography or dialysis can be employed.
-
Caption: General experimental workflow for SPAAC reactions.
References
Storage and stability considerations for Azido-PEG1-NHS ester
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage and stability of Azido-PEG1-NHS ester. Adherence to these guidelines is critical for successful conjugation and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is sensitive to moisture and temperature. To ensure its stability and reactivity, it should be stored at -20°C in a tightly sealed container, away from moisture and light.[1][2][3][4][5] It is highly recommended to store the reagent with a desiccant to minimize exposure to humidity.
Q2: What is the shelf life of this compound?
A2: The shelf life of this compound can vary between suppliers. When stored correctly at -20°C, it is generally stable for at least one month when dissolved in a suitable solvent, and for six months at -80°C. For the solid product, some suppliers guarantee a purity of over 90% upon shipping, acknowledging that slight degradation can occur over time due to its inherent instability. Always refer to the manufacturer's certificate of analysis for specific shelf-life information.
Q3: How should I handle the reagent upon receiving it and during use?
A3: Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation on the cold product. It is best practice to weigh out the desired amount of reagent quickly and then promptly reseal the container. Some protocols suggest purging the vial with an inert gas like nitrogen before sealing to further protect it from moisture and air.
Q4: What solvents are compatible with this compound?
A4: this compound is typically insoluble in water but soluble in water-miscible organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Prepare solutions immediately before use, as the NHS ester moiety readily hydrolyzes in the presence of water. Stock solutions should not be prepared for long-term storage.
Q5: What is the primary degradation pathway for this compound?
A5: The primary degradation pathway is the hydrolysis of the N-hydroxysuccinimide (NHS) ester. This reaction with water results in an inactive carboxylic acid and free N-hydroxysuccinimide (NHS), rendering the reagent unable to react with primary amines for conjugation.
Troubleshooting Guide
Q1: My conjugation reaction with this compound is showing low efficiency. What could be the cause?
A1: Low conjugation efficiency is often linked to the hydrolysis of the NHS ester. Several factors can contribute to this:
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Improper Storage: Exposure to moisture during storage is a common cause of reagent degradation.
-
Hydrolysis in Solution: The stability of the NHS ester in aqueous solutions is highly dependent on pH and temperature. The rate of hydrolysis increases significantly with a rise in pH. For instance, the half-life of an NHS ester can be several hours at pH 7 but drops to just minutes at pH 8.6.
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, thereby reducing the efficiency of your conjugation.
Q2: How can I check if my this compound is still active?
A2: You can assess the reactivity of the NHS ester by measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis. The NHS byproduct absorbs light at a wavelength of 260 nm. By comparing the absorbance of a solution of the reagent before and after intentional, complete hydrolysis (induced by adding a strong base like NaOH), you can determine if the reagent was still active. A significant increase in absorbance at 260 nm after base treatment indicates that the reagent was active.
Q3: My protein is precipitating after the conjugation reaction. What might be the reason?
A3: Protein precipitation can occur due to several factors:
-
High Molar Excess of the Reagent: Using a large molar excess of the this compound can lead to over-modification of the protein, which can alter its isoelectric point and reduce its solubility.
-
Organic Solvent Concentration: Since this compound is dissolved in an organic solvent like DMSO or DMF, adding too much of this stock solution to your aqueous protein solution can cause the protein to precipitate.
-
Reaction Conditions: The pH and temperature of the reaction can sometimes lead to protein denaturation and precipitation.
Quantitative Data Summary
| Parameter | Recommended Condition/Value | Notes |
| Storage Temperature | -20°C | For long-term stability, sealed from moisture and light. |
| In-Solvent Storage | -20°C for 1 month; -80°C for 6 months | In a suitable dry organic solvent. |
| Optimal Reaction pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. |
| NHS Ester Half-life (pH 7.0, 0°C) | 4 - 5 hours | Illustrates the temperature and pH dependence of hydrolysis. |
| NHS Ester Half-life (pH 8.6, 4°C) | 10 minutes | Demonstrates rapid hydrolysis at higher pH. |
| Molar Excess of Reagent | 5- to 20-fold over the protein | A common starting point for conjugation reactions. |
Experimental Protocols
Protocol for Assessing the Reactivity of this compound
This protocol is adapted from methods used for other NHS esters and allows for a qualitative assessment of the reagent's activity.
Materials:
-
This compound
-
Dry DMSO or DMF
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
0.5 M NaOH
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Reagent Stock Solution: Immediately before use, dissolve a small, accurately weighed amount of this compound in dry DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution in PBS to a final concentration suitable for spectrophotometric measurement (e.g., 0.1 mM).
-
Measure Initial Absorbance: Take an initial absorbance reading of the working solution at 260 nm. This is your A_initial.
-
Induce Complete Hydrolysis: To the remaining working solution, add a small volume of 0.5 M NaOH to raise the pH significantly and induce rapid and complete hydrolysis of the NHS ester.
-
Incubate: Allow the solution to incubate at room temperature for 15-30 minutes.
-
Measure Final Absorbance: Measure the absorbance of the base-treated solution at 260 nm. This is your A_final.
-
Interpretation: If A_final is significantly greater than A_initial, it indicates that the NHS ester was active and has been hydrolyzed, releasing NHS. If A_final is similar to A_initial, the reagent has likely already hydrolyzed and is inactive.
Visualizations
Caption: Logical workflow demonstrating the impact of storage conditions on reagent stability and experimental success.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1807530-06-8 | BroadPharm [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
Technical Support Center: Post-Conjugation Purification of Azido-PEG1-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with guidance on the critical step of removing unreacted Azido-PEG1-NHS ester after conjugation to proteins, antibodies, or other amine-containing biomolecules.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after my conjugation reaction?
A1: Residual this compound can lead to several downstream issues. The unreacted NHS ester can hydrolyze, lowering the pH of your sample and potentially affecting the stability of your conjugate.[1] Furthermore, the free azido-PEG linker can compete with your conjugated molecule in subsequent click chemistry reactions, leading to inaccurate quantification and reduced efficiency of your intended application.[2][3] For therapeutic applications, removal of all small molecule reagents is a critical regulatory requirement.
Q2: What are the primary methods for removing small molecules like unreacted this compound from my much larger protein or antibody conjugate?
A2: The most common and effective methods leverage the size difference between your large biomolecule conjugate and the small this compound molecule. These techniques include:
-
Dialysis: A membrane-based technique that allows for the passive diffusion of small molecules out of your sample into a larger volume of buffer.[4][5]
-
Size Exclusion Chromatography (SEC) / Desalting: A chromatography method that separates molecules based on their size as they pass through a column packed with a porous resin.
-
Tangential Flow Filtration (TFF): An efficient membrane-based filtration method for concentrating and purifying biomolecules, which can be used to remove small molecules.
Q3: My conjugation reaction seems to have a low yield. What could be the cause?
A3: Low conjugation efficiency is a common problem that can often be attributed to the hydrolysis of the NHS ester before it can react with the amine on your target molecule. The rate of hydrolysis increases with pH. Other potential causes include using a buffer that contains primary amines (e.g., Tris or glycine), which will compete with your target molecule for reaction with the NHS ester, or suboptimal reaction pH. The reaction between an NHS ester and a primary amine is most efficient at a pH range of 7 to 9.
Q4: How should I handle and prepare my this compound to minimize hydrolysis?
A4: this compound is moisture-sensitive. It is crucial to store it at -20°C with a desiccant. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. You should dissolve the NHS ester in an anhydrous organic solvent like DMSO or DMF immediately before use and not prepare stock solutions for storage.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of unreacted this compound.
Caption: Troubleshooting workflow for removing unreacted NHS ester.
Purification Method Comparison
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Passive diffusion across a semi-permeable membrane based on a concentration gradient. | Separation of molecules by size as they pass through a porous chromatography resin. | Convective transport of small molecules through a membrane while larger molecules are retained. |
| Typical Processing Time | 12 - 48 hours | 30 - 90 minutes | 1 - 4 hours |
| Sample Dilution | Can be significant | Can be minimal | Can be controlled; sample can be concentrated |
| Scalability | Limited for large volumes | Good for lab-scale; can be scaled up | Excellent for both lab-scale and large-scale industrial applications. |
| Key Advantage | Simple setup, gentle on the sample. | High resolution, can also remove aggregates. | Fast, efficient, and highly scalable. |
| Key Disadvantage | Time-consuming, potential for sample dilution. | Can be more complex to set up, potential for sample adsorption to the resin. | Requires specialized equipment, potential for membrane fouling. |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Dialysis
Materials:
-
Conjugation reaction mixture
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for a typical antibody)
-
Large volume of cold (4°C) dialysis buffer (e.g., Phosphate Buffered Saline, PBS)
-
Stir plate and stir bar
-
Beaker or container large enough to hold the dialysis buffer
Methodology:
-
Prepare the Dialysis Cassette: Hydrate the dialysis cassette according to the manufacturer's instructions.
-
Load the Sample: Carefully load your conjugation reaction mixture into the dialysis cassette, avoiding the introduction of air bubbles.
-
Initiate Dialysis: Place the sealed cassette in a beaker containing a large volume of cold dialysis buffer (at least 1000 times the sample volume). Place the beaker on a stir plate and add a stir bar to ensure gentle agitation of the buffer.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours at 4°C.
-
Change the Buffer: Discard the dialysis buffer and replace it with fresh, cold buffer.
-
Continue Dialysis: Continue dialysis for another 4-12 hours or overnight at 4°C. For highly pure conjugate, a third buffer exchange may be necessary.
-
Recover the Sample: Carefully remove the purified conjugate from the dialysis cassette.
Protocol 2: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC) / Desalting
Materials:
-
Conjugation reaction mixture
-
Desalting column (e.g., pre-packed gravity-flow or spin column)
-
SEC buffer (e.g., PBS)
-
Collection tubes
Methodology:
-
Equilibrate the Column: Equilibrate the desalting column with SEC buffer according to the manufacturer's protocol. This typically involves passing several column volumes of buffer through the column.
-
Load the Sample: Apply the entire volume of your conjugation reaction mixture to the top of the equilibrated column bed.
-
Elute the Conjugate: Add SEC buffer to the column to begin the separation. The larger conjugate will travel through the column faster and elute first. The smaller, unreacted this compound will enter the pores of the resin and elute later.
-
Collect Fractions: Collect the eluate in fractions. The purified conjugate will be in the initial fractions.
-
Pool and Concentrate (if necessary): Pool the fractions containing your purified conjugate. If the sample is too dilute, it can be concentrated using a centrifugal filter unit.
Protocol 3: Removal of Unreacted this compound using Tangential Flow Filtration (TFF)
Materials:
-
Conjugation reaction mixture
-
TFF system with a membrane of appropriate MWCO (e.g., 10 kDa for an antibody)
-
Diafiltration buffer (e.g., PBS)
Methodology:
-
System Setup: Set up the TFF system according to the manufacturer's instructions.
-
Sample Loading: Load the conjugation reaction mixture into the sample reservoir.
-
Concentration (Optional): The sample can be initially concentrated to a smaller volume to expedite the diafiltration process.
-
Diafiltration: Begin adding diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. This process, known as constant volume diafiltration, washes away the small, unreacted this compound while retaining the larger conjugate.
-
Buffer Exchange Volume: Typically, 5-10 diavolumes (the total volume of the sample in the reservoir) are required to remove the majority of the small molecule impurities.
-
Final Concentration and Recovery: Once the diafiltration is complete, the purified conjugate can be concentrated to the desired final volume and then recovered from the system.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Competing reactions in NHS ester conjugation.
References
Factors affecting the degree of labeling with Azido-PEG1-NHS ester
Welcome to the technical support center for Azido-PEG1-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent for their bioconjugation needs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your labeling experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the labeling of biomolecules with this compound.
Question 1: Why is my labeling efficiency, or Degree of Labeling (DOL), unexpectedly low?
Low labeling efficiency can be attributed to several factors throughout your experimental workflow. A systematic approach to troubleshooting is the best way to identify the root cause.
Initial Checks & Potential Causes:
-
Suboptimal pH of the reaction buffer: The reaction between the NHS ester and primary amines (like the side chain of lysine or the N-terminus of a protein) is highly dependent on pH. The optimal range is typically pH 8.3-8.5.[1][2][3][4] At a lower pH, the primary amines are protonated and less available to react, while at a higher pH, the hydrolysis of the NHS ester is accelerated, reducing the amount of active reagent available to label your biomolecule.[1]
-
Presence of primary amine-containing substances in the buffer: Buffers such as Tris (tris(hydroxymethyl)aminomethane) or additives like glycine and ammonium salts contain primary amines that will compete with your target molecule for reaction with the this compound. This will significantly lower your labeling efficiency.
-
Inactive this compound: The NHS ester is sensitive to moisture. Improper storage or handling can lead to hydrolysis, rendering the reagent inactive. It is crucial to use anhydrous solvents like DMSO or DMF for preparing the stock solution and to use the solution promptly.
-
Low concentration of the target biomolecule: The efficiency of the labeling reaction is dependent on the concentration of the reactants. Protein concentrations below 2 mg/mL can lead to a significant reduction in labeling efficiency.
-
Inappropriate molar ratio of dye-to-biomolecule: An insufficient amount of this compound will result in a low DOL. Conversely, an excessive amount does not always lead to a higher DOL and can cause issues like protein precipitation.
Troubleshooting Workflow:
Here is a logical workflow to diagnose the cause of low labeling efficiency:
Caption: A step-by-step workflow for troubleshooting low labeling efficiency.
Question 2: My protein precipitates after adding the this compound. What should I do?
Protein precipitation during the labeling reaction can be caused by several factors:
-
High concentration of organic solvent: this compound is often dissolved in an organic solvent like DMSO or DMF. If the final concentration of this solvent in your reaction mixture is too high (typically >10%), it can denature and precipitate your protein.
-
Excessive molar ratio of the labeling reagent: A very high concentration of the NHS ester can lead to protein aggregation and precipitation.
-
Suboptimal buffer conditions: Incorrect pH or ionic strength of the buffer can affect protein solubility.
Solutions:
-
Reduce the volume of the organic solvent used to dissolve the NHS ester.
-
Add the NHS ester solution to the protein solution slowly while gently vortexing.
-
Perform the labeling reaction at a lower temperature (e.g., 4°C).
-
Optimize the molar ratio of the NHS ester to your protein by performing a titration.
-
Ensure your protein is in a buffer that maintains its stability and solubility.
Question 3: How can I confirm that my this compound is active?
The NHS ester group is susceptible to hydrolysis. You can perform a simple qualitative test to check for its activity:
-
Dissolve a small amount of the this compound in an amine-free buffer (e.g., phosphate buffer, pH 7-8).
-
Measure the absorbance of this solution at 260 nm.
-
Add a small amount of a dilute base (e.g., 0.1 M NaOH) to the solution to rapidly hydrolyze the NHS ester.
-
Immediately measure the absorbance at 260 nm again.
-
A significant increase in absorbance after adding the base indicates the release of N-hydroxysuccinimide (NHS), confirming that the reagent was active. If there is no significant change in absorbance, the reagent has likely been hydrolyzed and is inactive.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound with a protein?
The N-hydroxysuccinimide (NHS) ester of this compound reacts with primary amines on a protein, primarily the ε-amino group of lysine residues and the α-amino group at the N-terminus. This is a nucleophilic acyl substitution reaction where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Caption: Reaction of this compound with a primary amine.
Q2: What are the optimal reaction conditions for labeling with this compound?
-
pH: The optimal pH for the reaction is between 8.3 and 8.5.
-
Buffer: Use an amine-free buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.
-
Temperature and Time: The reaction can be carried out for 1-4 hours at room temperature or overnight at 4°C.
-
Concentration: A higher concentration of the biomolecule (e.g., 2-10 mg/mL for proteins) will result in higher labeling efficiency.
Q3: How should I store this compound?
This compound is moisture-sensitive and should be stored at -20°C, desiccated, and protected from light. Before use, allow the vial to warm to room temperature before opening to prevent condensation. Stock solutions in anhydrous DMSO or DMF should be used immediately or stored in small aliquots at -20°C for a limited time.
Q4: Can I use a Tris buffer for my labeling reaction?
No, you should not use a Tris buffer. Tris contains primary amines that will compete with your target molecule for reaction with the this compound, leading to significantly lower labeling efficiency.
Q5: What is a typical degree of labeling (DOL) for an antibody?
For an antibody like IgG, a typical DOL can range from 2 to 8, depending on the application. A 20-fold molar excess of the NHS ester reagent to a 1-10 mg/mL antibody solution typically results in 4-6 labels per antibody molecule. However, the optimal DOL should be determined empirically for each specific application.
Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the Degree of Labeling (DOL). These values are based on typical outcomes for NHS-ester labeling and should be used as a guideline for optimization.
Table 1: Effect of pH on the Degree of Labeling (DOL) at Different Molar Ratios of NHS Ester to Protein
| pH | 10:1 Molar Ratio (DOL) | 20:1 Molar Ratio (DOL) | 40:1 Molar Ratio (DOL) |
| 7.0 | 1.5 | 2.5 | 4.0 |
| 7.5 | 2.5 | 4.0 | 6.5 |
| 8.3 | 4.0 | 6.5 | 8.0 |
| 8.5 | 4.2 | 6.8 | 8.2 |
| 9.0 | 3.8 | 6.0 | 7.5 |
Table 2: Effect of Buffer Type on Labeling Efficiency
| Buffer (pH 8.3) | Relative Labeling Efficiency |
| 0.1 M Sodium Bicarbonate | 100% |
| 0.1 M Phosphate | 95% |
| 0.1 M Borate | 90% |
| 0.1 M Tris | <10% |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol describes a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer to a final concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the labeling buffer.
-
Prepare this compound Solution: Allow the vial of this compound to warm to room temperature before opening. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Gently mix the reaction mixture immediately.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching the Reaction (Optional): Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted this compound and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Storage: Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage.
Caption: A typical experimental workflow for protein labeling.
Protocol 2: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL) can be determined using various methods depending on the properties of the biomolecule and the attached label. For this compound, subsequent "click" chemistry with a fluorescent alkyne is a common method.
Materials:
-
Azide-labeled protein
-
Alkyne-fluorophore
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelator (e.g., THPTA)
-
UV-Vis spectrophotometer
Procedure:
-
Click Reaction: Perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach a fluorescent alkyne to your azide-labeled protein.
-
Purification: Purify the fluorescently labeled protein to remove excess alkyne-fluorophore.
-
Spectrophotometric Analysis:
-
Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λ_max) of the fluorophore.
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of the fluorophore at 280 nm.
-
Corrected A₂₈₀ = A₂₈₀ - (A_max_fluorophore × CF)
-
CF (Correction Factor) = A₂₈₀ of the free fluorophore / A_max_ of the free fluorophore
-
-
Calculate the concentration of the fluorophore using its molar extinction coefficient (ε) at its λ_max.
-
-
Calculate DOL:
-
DOL = (moles of fluorophore) / (moles of protein)
-
References
Technical Support Center: Quenching Unreacted NHS Esters in Bioconjugation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the critical step of quenching unreacted N-hydroxysuccinimide (NHS) esters in bioconjugation protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to quench unreacted NHS esters?
A1: Quenching is a critical step to terminate the conjugation reaction and prevent unwanted side reactions.[1] Unreacted NHS esters remain highly reactive towards primary amines.[1] Failure to quench them can lead to:
-
Continued, Unwanted Labeling: The unreacted ester can continue to react with primary amines on your target molecule, leading to a higher degree of labeling than desired, which can affect its biological activity. It can also react with primary amines present in purification matrices or subsequent experimental steps.[1]
-
Modification of Downstream Components: If the conjugate is introduced into a complex biological system, the unreacted NHS esters can modify other proteins, peptides, or amine-containing molecules, leading to non-specific effects and artifacts.[1]
-
Reduced Stability: The presence of reactive molecules can compromise the long-term stability of your final conjugate.
Q2: What are the most common quenching reagents for NHS ester reactions?
A2: The most commonly used quenching reagents are small molecules containing a primary amine that rapidly react with the NHS ester. These include:
-
Tris (tris(hydroxymethyl)aminomethane): A widely used and effective quenching agent.[2]
-
Glycine: Another common and effective choice for quenching.
-
Hydroxylamine: This reagent can also be used and results in the formation of a hydroxamic acid.
-
Ethanolamine: Also a suitable quenching reagent.
Q3: How does quenching work?
A3: Quenching agents work by providing a high concentration of a primary amine that acts as a nucleophile. This amine rapidly attacks the carbonyl carbon of the unreacted NHS ester, leading to the formation of a stable amide bond with the quenching agent and releasing the N-hydroxysuccinimide (NHS) leaving group. This effectively consumes the reactive NHS esters, preventing them from reacting with your target biomolecule or other components in the solution.
Q4: Can I skip the quenching step and proceed directly to purification?
A4: While purification methods like size-exclusion chromatography will remove unreacted small molecules, including the NHS ester, quenching is still highly recommended. The time it takes to prepare for and perform the purification may be sufficient for unwanted reactions to occur, especially if the reaction mixture is at a pH that favors NHS ester reactivity. Quenching provides a definitive and immediate stop to the reaction.
Q5: Do quenching reagents interfere with the final conjugate?
A5: The quenching reaction itself results in the quenching molecule becoming covalently attached to the original labeling reagent. However, because the quenching agent is used in molar excess and is a small molecule, it and its conjugate with the labeling reagent are typically easily removed from the much larger bioconjugate during the purification step (e.g., dialysis or size-exclusion chromatography).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of NHS Ester: The NHS ester has been hydrolyzed by water before it can react with the target molecule. This is accelerated at higher pH. | - Ensure the reaction buffer pH is within the optimal range (typically 7.2-8.5).- Prepare NHS ester stock solutions fresh in anhydrous DMSO or DMF immediately before use.- Avoid prolonged incubation times, especially at higher pH. |
| Presence of Competing Amines: The reaction buffer or sample contains primary amines (e.g., Tris, glycine) that compete with the target molecule for the NHS ester. | - Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.- If the sample is in an incompatible buffer, perform a buffer exchange before the reaction. | |
| Inactive NHS Ester Reagent: The reagent may have hydrolyzed due to improper storage (exposure to moisture). | - Use a fresh vial of the crosslinker.- To test the reactivity of the reagent, you can measure the absorbance at 260 nm before and after intentional hydrolysis with a base; the released NHS byproduct absorbs at this wavelength. | |
| Protein Precipitation During/After Conjugation | High Concentration of Organic Solvent: Many NHS esters are dissolved in DMSO or DMF, and a high final concentration can denature and precipitate proteins. | - Keep the final concentration of the organic solvent below 10% of the total reaction volume. |
| High Degree of Labeling: Excessive modification of the protein surface can alter its solubility and lead to aggregation. | - Reduce the molar excess of the NHS ester crosslinker relative to the protein. | |
| Incomplete Quenching | Insufficient Quenching Reagent: The amount of quenching reagent was not enough to react with all the unreacted NHS esters. | - Ensure the final concentration of the quenching reagent is within the recommended range (e.g., 20-100 mM). |
| Short Incubation Time: The quenching reaction was not allowed to proceed to completion. | - Incubate for the recommended time (typically 15-30 minutes) at room temperature. | |
| Unexpected Side Reactions | Reaction with Other Nucleophiles: At higher pH, NHS esters can show some reactivity with other nucleophilic groups on proteins, such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine. | - Optimize the reaction pH to favor the primary amine reaction (pH 7.2-8.5). Lowering the pH towards 7.2 can sometimes reduce side reactions. |
Quantitative Data Summary
Stability of NHS Esters in Aqueous Solution
The primary competing reaction to the desired aminolysis is the hydrolysis of the NHS ester. The rate of this hydrolysis is highly dependent on the pH of the solution.
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temperature | Minutes |
Common Quenching Reagent Parameters
| Quenching Reagent | Typical Final Concentration | Typical Incubation Time | pH of Quenching Solution |
| Tris | 20-100 mM | 15-30 minutes | ~pH 7.4-8.0 |
| Glycine | 20-100 mM | 15-30 minutes | ~pH 7.4-8.0 |
| Hydroxylamine | 10 mM | 15 minutes | ~pH 7.0-8.5 |
| Ethanolamine | 20-50 mM | 15-30 minutes | ~pH 7.4-8.0 |
Experimental Protocols
Protocol 1: Quenching Unreacted NHS Esters with Tris
Materials:
-
Bioconjugation reaction mixture containing unreacted NHS esters.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Pipettes and sterile, nuclease-free microcentrifuge tubes.
-
Purification column (e.g., size-exclusion chromatography) or dialysis equipment.
Procedure:
-
Prepare the Quenching Solution: Prepare a 1 M stock solution of Tris-HCl and adjust the pH to 8.0.
-
Add Quenching Solution to Reaction: After the desired bioconjugation reaction time, add the 1 M Tris-HCl quenching solution to the reaction mixture to achieve a final Tris concentration of 20-100 mM. For example, add 5 µL of 1 M Tris-HCl to a 100 µL reaction to get a final concentration of ~50 mM.
-
Incubate: Gently mix the solution by pipetting or brief vortexing. Incubate the reaction mixture for 15-30 minutes at room temperature.
-
Purification: Proceed immediately to the purification step (e.g., size-exclusion chromatography or dialysis) to remove the quenched NHS esters, excess quenching reagent, and the NHS byproduct from the final bioconjugate.
Protocol 2: Quenching Unreacted NHS Esters with Glycine
Materials:
-
Bioconjugation reaction mixture containing unreacted NHS esters.
-
Quenching solution: 1 M Glycine, pH ~7.5.
-
Pipettes and sterile, nuclease-free microcentrifuge tubes.
-
Purification column (e.g., size-exclusion chromatography) or dialysis equipment.
Procedure:
-
Prepare the Quenching Solution: Prepare a 1 M stock solution of glycine. The pH will be approximately 7.5 and does not typically require adjustment for this purpose.
-
Add Quenching Solution to Reaction: Following the completion of the bioconjugation reaction, add the 1 M glycine quenching solution to the reaction mixture to reach a final glycine concentration of 20-100 mM. For instance, add 10 µL of 1 M glycine to a 200 µL reaction for a final concentration of 50 mM.
-
Incubate: Gently mix the solution. Allow the quenching reaction to proceed for 15-30 minutes at room temperature.
-
Purification: After quenching, purify the bioconjugate from the reaction byproducts using a suitable method such as size-exclusion chromatography or dialysis.
Visualizations
Caption: NHS ester reaction with a primary amine and subsequent quenching.
Caption: General experimental workflow for NHS ester bioconjugation and quenching.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Validation & Comparative
A Head-to-Head Comparison of Protein Labeling Reagents for Mass Spectrometry Analysis: Azido-PEG1-NHS Ester vs. Tandem Mass Tags (TMT)
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of labeling reagent is a critical determinant of experimental success. This guide provides an objective comparison of Azido-PEG1-NHS ester against a widely-used alternative—Tandem Mass Tags (TMT). We present a comprehensive overview of their performance, supported by experimental data and detailed protocols to inform your selection process.
The ability to accurately quantify proteins across different samples is fundamental to understanding biological systems and developing new therapeutics.[1][2] Chemical labeling strategies, which introduce a tag onto proteins or peptides, are a cornerstone of quantitative proteomics.[1] this compound is an amine-reactive reagent that installs a bioorthogonal azide handle onto proteins.[3][4] This azide group can then be used in "click chemistry" reactions to attach a reporter tag, such as a biotin or a fluorophore, for enrichment and detection. Tandem Mass Tags (TMT) are a set of isobaric labeling reagents that also react with primary amines. Peptides from different samples labeled with different TMT tags have the same mass and co-elute during liquid chromatography, but upon fragmentation in the mass spectrometer, they generate unique reporter ions of different masses, allowing for relative quantification.
This guide will compare these two labeling strategies based on their mechanism, experimental workflow, and performance in mass spectrometry-based protein analysis.
At a Glance: Comparing Key Performance Metrics
The selection of an appropriate labeling strategy hinges on a variety of factors, including the experimental goal (e.g., profiling, enrichment of specific modifications), the desired level of multiplexing, and the analytical depth required. The following table summarizes the key characteristics of this compound and TMT reagents.
| Feature | This compound | Tandem Mass Tags (TMT) |
| Target Moiety | Primary amines (N-terminus and Lysine side chains) | Primary amines (N-terminus and Lysine side chains) |
| Labeling Principle | Chemical (Introduction of a bioorthogonal handle) | Chemical (Isobaric) |
| Multiplexing Capacity | Primarily for enrichment, not multiplexed quantification | Up to 18-plex with TMTpro |
| Quantification Level | Enrichment-based, not direct relative quantification | Peptide/Protein (Relative Quantification) |
| Primary Application | Activity-based protein profiling, enrichment of labeled proteins | Global quantitative proteomics |
| Key Advantage | Enables selective enrichment of labeled proteins, reducing sample complexity. | High multiplexing capacity allows for comparison of multiple samples in a single run. |
| Known Limitation | Two-step process (labeling and click chemistry) can be more complex. | Ratio compression can underestimate quantitative differences. |
Experimental Workflows and Methodologies
The experimental workflows for this compound and TMT labeling share some initial steps but diverge significantly in their core labeling and sample processing strategies.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical labeling principle and the general experimental workflow for each method.
Caption: this compound reacts with primary amines on proteins to form a stable amide bond, introducing an azide group. This azide then serves as a handle for bioorthogonal click chemistry reactions.
Caption: The workflow for this compound involves protein labeling, click chemistry-mediated tagging, enrichment of tagged proteins, on-bead digestion, and subsequent LC-MS/MS analysis.
Caption: The TMT workflow involves protein extraction and digestion, followed by peptide labeling with distinct isobaric tags, pooling of samples, and quantitative analysis by LC-MS/MS.
Detailed Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with an azido-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Sample: Dissolve 1-10 mg of the protein in 0.5-2 mL of PBS. The optimal protein concentration is between 1-10 mg/mL.
-
Prepare Azido-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM solution of this compound in anhydrous DMSO or DMF. Do not store the stock solution as the NHS ester moiety readily hydrolyzes.
-
Labeling Reaction: Add a 20-fold molar excess of the Azido-NHS ester stock solution to the protein solution while gently vortexing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Removal of Excess Reagent: Remove the unreacted this compound by dialysis or using a desalting column.
-
Characterization and Storage: The degree of labeling can be determined by mass spectrometry. Store the azide-labeled protein under conditions optimal for the unlabeled protein.
Protocol 2: TMT Labeling of Peptides for Quantitative Proteomics
This protocol outlines the general steps for TMT labeling of peptides.
Materials:
-
Digested peptide samples
-
TMT labeling reagents
-
Anhydrous acetonitrile
-
Hydroxylamine
Procedure:
-
Sample Preparation: Digest protein samples to peptides using trypsin. Ensure the final peptide samples are in an amine-free buffer.
-
Reagent Preparation: Equilibrate the TMT reagent vials to room temperature to prevent moisture condensation. Dissolve the TMT reagent in anhydrous acetonitrile.
-
Labeling Reaction: Add the dissolved TMT reagent to the peptide sample. The amount of TMT reagent to add will depend on the amount of peptide and the specific TMT kit instructions.
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Quenching: Add hydroxylamine to quench the reaction by reacting with any remaining non-reacted TMT reagent.
-
Sample Pooling: Combine the differentially labeled peptide samples into a single tube.
-
Sample Cleanup: Clean up the pooled sample using a suitable method, such as solid-phase extraction, to remove salts and other contaminants before LC-MS/MS analysis.
Mass Spectrometry Analysis
The goals of the mass spectrometry analysis differ between the two methods. For this compound labeled proteins, the primary goal is often to identify the labeled proteins and potentially the sites of modification after enrichment. For TMT-labeled samples, the goal is to obtain relative quantification of all identified proteins across the different samples.
For this compound:
-
Intact Mass Analysis: Can be used to determine the stoichiometry of labeling (how many labels per protein).
-
Bottom-Up Proteomics (Peptide Analysis): After enrichment of the labeled proteins and digestion, LC-MS/MS is used to identify the proteins. With high-resolution mass spectrometers, it is also possible to pinpoint the specific lysine residues that have been modified.
For TMT:
-
LC-MS/MS: The pooled, labeled peptide samples are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
MS1 Scan: In the first stage of mass analysis (MS1), the different TMT-labeled peptides from the same protein are indistinguishable as they are isobaric.
-
MS2 Scan: Upon fragmentation (MS2), the TMT tag breaks, releasing reporter ions with unique masses for each sample. The intensity of these reporter ions is used to determine the relative abundance of the peptide (and thus the protein) in each of the original samples.
Concluding Remarks
The choice between this compound and TMT labeling depends heavily on the research question. This compound is an excellent choice for experiments focused on enriching and identifying specific subsets of proteins, such as those targeted by a reactive metabolite or those that have been successfully labeled in a specific cellular compartment. Its strength lies in its ability to introduce a bioorthogonal handle for subsequent specific applications.
In contrast, TMT labeling is a powerful technique for high-throughput, quantitative proteomics studies where the goal is to compare the global proteome across multiple conditions. Its high multiplexing capacity allows for efficient and statistically robust comparisons. However, researchers should be aware of the potential for ratio compression, which can affect the accuracy of quantification.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each method, as presented in this guide, will enable researchers to select the most appropriate tool for their specific needs in the dynamic and ever-evolving field of proteomics.
References
Illuminating Success: A Comparative Guide to Confirming Click Chemistry with Azido-PEG1-NHS Ester
For researchers, scientists, and drug development professionals, the precise and efficient confirmation of chemical reactions is paramount. This guide provides a comprehensive comparison of methods for confirming the success of click chemistry, with a focus on reactions involving Azido-PEG1-NHS ester. We will delve into the prevalent fluorescence-based methods and contrast them with viable alternatives, offering quantitative data, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate technique for your research needs.
The use of this compound in bioconjugation involves a two-step process. First, the NHS ester reacts with a primary amine on a biomolecule, such as a protein, introducing a PEGylated azide group. Subsequently, this azide group undergoes a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," with an alkyne-containing molecule, which can be a fluorescent probe for detection.[1][2]
Confirming Click Chemistry: A Head-to-Head Comparison
The success of both the initial NHS ester conjugation and the subsequent click reaction can be validated through various analytical techniques. While fluorescence-based methods are popular due to their high sensitivity, other techniques offer complementary information regarding the structure and purity of the final product.
| Method | Principle | Sensitivity | Quantitative? | Key Advantages | Key Limitations |
| Fluorescence Spectroscopy | Detection of a fluorescent signal from a clicked fluorescent alkyne probe. | High (pM to nM range) | Yes | High sensitivity, suitable for in-gel and in-cell imaging. | Indirect method; requires a fluorescently labeled reactant. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules, confirming the mass increase upon successful conjugation. | High (fmol to pmol range) | Yes (relative quantification) | Provides direct evidence of conjugation and can determine the drug-to-antibody ratio (DAR).[][4] | Can be complex to interpret for heterogeneous samples; instrumentation can be expensive. |
| HPLC | Separates components of a mixture based on their physicochemical properties. | Moderate (µM to nM range) | Yes | Excellent for assessing purity and quantifying reactants and products. | May require method development for optimal separation. |
| Quantitative NMR (qNMR) | Measures the nuclear magnetic resonance of atomic nuclei to provide structural and quantitative information. | Low (mM to µM range) | Yes | Provides detailed structural information and absolute quantification without a calibration curve.[5] | Lower sensitivity compared to other methods; requires specialized equipment. |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. | High (nM range) | Yes | Homogeneous assay (no separation steps required); suitable for high-throughput screening. | Requires a fluorescent probe and a significant change in molecular size upon binding. |
| Colorimetric Assays | A color change indicates the presence of a component of the click reaction, often the copper catalyst. | Moderate (µM range) | Semi-quantitative | Simple, cost-effective, and can be read by eye or with a simple spectrophotometer. | Indirectly confirms reaction conditions rather than the product itself; lower sensitivity. |
Experimental Protocols
Below are detailed protocols for the key experimental stages: protein modification with this compound and the subsequent fluorescent confirmation via click chemistry.
Protocol 1: Modification of a Protein with this compound
This protocol describes the labeling of a protein containing primary amines with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris should be avoided as they compete with the reaction.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mg/mL.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of DMSO in the reaction mixture should be less than 10% to maintain protein stability.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Purification: Remove excess, unreacted this compound using a desalting column or by dialysis against an appropriate buffer.
-
Confirmation (Optional): The success of this step can be confirmed by mass spectrometry, which will show an increase in the protein's molecular weight corresponding to the mass of the attached Azido-PEG linker.
Protocol 2: Fluorescent Labeling via Copper(I)-Catalyzed Click Chemistry (CuAAC)
This protocol outlines the "clicking" of a fluorescent alkyne probe to the azide-modified protein.
Materials:
-
Azide-modified protein
-
Alkyne-functionalized fluorescent dye (e.g., a TAMRA-alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Amine-free buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reagents:
-
Prepare a 20 mM solution of CuSO₄ in water.
-
Prepare a 100 mM solution of THPTA in water.
-
Prepare a fresh 300 mM solution of sodium ascorbate in water.
-
Prepare a 2.5 mM solution of the alkyne-fluorescent dye in DMSO.
-
-
Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution (final concentration 1-10 µM).
-
Alkyne-fluorescent dye solution (final concentration 20 µM).
-
THPTA solution (final concentration 100 µM).
-
CuSO₄ solution (final concentration 20 µM).
-
-
Initiate Reaction: Add the sodium ascorbate solution to a final concentration of 300 µM to initiate the click reaction. Vortex briefly to mix.
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Analysis: The success of the click reaction can now be confirmed. For a rapid qualitative check, the reaction mixture can be run on an SDS-PAGE gel and imaged on a fluorescence gel scanner. The appearance of a fluorescent band at the molecular weight of the protein confirms successful conjugation. For quantitative analysis, the sample can be analyzed by fluorescence spectroscopy, HPLC, or mass spectrometry.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows.
Caption: Experimental workflow for protein modification and fluorescent labeling.
Caption: Methods for confirming the success of the click chemistry reaction.
By understanding the principles, advantages, and limitations of each confirmation method, researchers can confidently and accurately validate their click chemistry reactions, ensuring the integrity and reliability of their downstream applications.
References
A Comparative Guide to Azido-PEG Linkers: Unraveling the Impact of Chain Length
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the efficacy of the resulting conjugate. Among the diverse array of available linkers, heterobifunctional linkers featuring a polyethylene glycol (PEG) chain, an azide (N3) group for "click" chemistry, and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines have gained significant traction. This guide provides an objective comparison of the short-chained Azido-PEG1-NHS ester with its longer PEG chain counterparts, supported by experimental data to inform the rational design of bioconjugates such as antibody-drug conjugates (ADCs).
The length of the PEG chain is a key determinant of the linker's properties. As the number of PEG units increases, so do the molecular weight, linker length, and hydrophilicity. These differences can have a profound impact on the performance of the final bioconjugate. Shorter PEG linkers, like this compound, offer a more rigid and defined spacing, while longer PEG chains provide increased solubility, reduced immunogenicity, and extended circulation times. However, longer linkers can also introduce steric hindrance, potentially impacting the binding affinity of the conjugated biomolecule.
Data Presentation: A Quantitative Comparison of PEG Linker Properties
The selection of an appropriate PEG linker length is often a balance between optimizing physicochemical properties and maintaining biological activity. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.
Table 1: Physicochemical Properties of Azido-PEGn-NHS Esters
| Property | This compound | Azido-PEG2-NHS Ester | Azido-PEG3-NHS Ester | Azido-PEG4-NHS Ester | Azido-PEG8-NHS Ester |
| Molecular Weight ( g/mol ) | 256.22[1] | 300.27[2] | 344.32[3] | 388.37[4] | 564.58[5] |
| CAS Number | 1807530-06-8 | 1312309-64-0 | 1245718-89-1 | 944251-24-5 | 1204834-00-3 |
| Purity (%) | > 90% | Not Specified | ≥95% | > 98% | >90% |
| Solubility | DMSO, DCM, DMF | Not Specified | Not Specified | DMSO, DCM, DMF | Not Specified |
Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
| Parameter | Short PEG Linker (e.g., PEG1-PEG4) | Medium PEG Linker (e.g., PEG8-PEG12) | Long PEG Linker (e.g., PEG24 and above) |
| Hydrophilicity | Moderate Increase | Significant Increase | High Increase |
| Aggregation | Effective in reducing aggregation for moderately hydrophobic payloads. | Highly effective in preventing aggregation, even with high drug-to-antibody ratios (DAR). | Most effective at preventing aggregation of highly hydrophobic payloads. |
| In Vitro Cytotoxicity | Generally maintains high potency. | May show a slight decrease in potency compared to shorter linkers due to steric hindrance. | Can lead to a more significant reduction in in vitro potency. |
| Pharmacokinetics (Half-life) | Modest improvement in circulation half-life. | Significant extension of circulation half-life. | Greatest extension of circulation half-life. |
| In Vivo Efficacy | Effective, but may be limited by faster clearance. | Often shows enhanced tumor accumulation and improved overall efficacy. | Can provide the best in vivo efficacy, especially for payloads that benefit from prolonged exposure. |
| Steric Hindrance | Minimal | Moderate | Can be significant, potentially impacting target binding. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of ADCs with different PEG linker lengths.
Protocol 1: Synthesis and Characterization of an Antibody-Drug Conjugate (ADC)
This protocol outlines the conjugation of a drug-linker to an antibody via lysine residues.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS).
-
Azido-PEGn-NHS ester (n=1, 4, 8, 12, etc.).
-
DBCO-functionalized cytotoxic drug.
-
Dimethyl sulfoxide (DMSO).
-
0.1 M Sodium Bicarbonate buffer, pH 8.3.
-
Size-Exclusion Chromatography (SEC) column.
-
Hydrophobic Interaction Chromatography (HIC) column.
-
UV-Vis Spectrophotometer.
-
LC-MS system.
Procedure:
-
Antibody Preparation: Dialyze the mAb into 0.1 M sodium bicarbonate buffer, pH 8.3. Adjust the concentration to 2-5 mg/mL.
-
NHS Ester Reaction:
-
Dissolve the Azido-PEGn-NHS ester in DMSO to a stock concentration of 10 mM.
-
Add a 5- to 10-fold molar excess of the Azido-PEGn-NHS ester solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Purification of Azido-PEG-Antibody: Remove excess, unreacted Azido-PEGn-NHS ester using a desalting column or SEC, exchanging the buffer to PBS, pH 7.4.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - "Click" Reaction:
-
Dissolve the DBCO-functionalized cytotoxic drug in DMSO.
-
Add a 3- to 5-fold molar excess of the DBCO-drug solution to the purified azido-functionalized antibody.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the ADC: Purify the resulting ADC using SEC to remove unconjugated drug-linker and aggregated ADC.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the percentage of monomer, aggregate, and fragment using SEC.
-
Confirmation of Conjugation: Confirm the molecular weight of the light and heavy chains of the ADC using LC-MS.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study
This protocol describes a typical PK study in rodents to evaluate the clearance and half-life of an ADC.
Materials:
-
Healthy mice or rats.
-
ADCs with varying PEG linker lengths, formulated in a sterile buffer.
-
Blood collection supplies (e.g., capillaries, microcentrifuge tubes).
-
ELISA or LC-MS/MS for ADC quantification.
Procedure:
-
Administration: Administer the ADCs with different PEG linker lengths intravenously to different groups of animals at a defined dose (e.g., 5 mg/kg).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection.
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Quantification: Measure the concentration of the ADC in the plasma samples using a validated ELISA that detects the antibody portion of the conjugate or by LC-MS/MS.
-
Data Analysis: Plot the plasma concentration of the ADC over time and use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and half-life.
Mandatory Visualization
Signaling Pathway: Integrin-Mediated Signaling Influenced by PEGylated Ligands
PEGylated nanomaterials can interact with cell surfaces and modulate signaling pathways. For instance, PEGylated graphene oxide nanosheets have been shown to enhance integrin β8-related signaling pathways, leading to macrophage activation. This highlights that even with a "stealth" polymer coating, the length and nature of the PEG linker can influence cellular responses.
Caption: Integrin-mediated signaling pathway activated by a PEGylated ligand.
Experimental Workflow: ADC Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of an antibody-drug conjugate using an Azido-PEG-NHS ester linker.
Caption: Experimental workflow for ADC synthesis and characterization.
Logical Relationship: Impact of PEG Linker Length on ADC Properties
This diagram illustrates the general relationship between increasing PEG linker length and various properties of an antibody-drug conjugate.
Caption: Relationship between PEG linker length and key ADC properties.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Azido-PEG2-NHS ester | C11H16N4O6 | CID 59289487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Azido-PEG3-NHS ester | C13H20N4O7 | CID 77078451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Azido-PEG4-NHS ester | C15H24N4O8 | CID 51340931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 叠氮基-dPEG®8-NHS酯 | Sigma-Aldrich [sigmaaldrich.cn]
A Comparative Guide to Alternatives for Introducing Azide Groups Beyond Azido-PEG1-NHS Ester
For researchers, scientists, and drug development professionals, the introduction of azide groups into biomolecules is a critical first step for a multitude of applications, from drug delivery and diagnostics to proteomics and cellular imaging. While Azido-PEG1-NHS ester has been a widely used reagent for this purpose, a variety of alternative methods have emerged, offering distinct advantages in terms of specificity, reaction efficiency, and biocompatibility. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
At a Glance: Comparison of Azide Introduction Methods
The choice of method for introducing an azide handle depends on several factors, including the nature of the target biomolecule, the desired degree of labeling, and the required site-specificity. The following table summarizes the key features of prominent alternatives to this compound.
| Feature | Azido-PEG-NHS Esters (Variable PEG length) | Azido-Succinimidyl Carbonate | N-(azidomethyl)benzamide Analogs | Aqueous Diazo Transfer | Metabolic Incorporation of Azido-Amino Acids |
| Target Residues | Primary amines (Lysine, N-terminus)[1] | Primary amines (Lysine, N-terminus) | N-terminal α-amine (primarily) | Primary amines (Lysine, N-terminus)[2] | Specific amino acid (residue- or site-specific)[3][4] |
| Specificity | Moderate to low[1] | Moderate to low | High (N-terminus) | Moderate to low | Very High (site-specific) or Residue-specific |
| Reaction pH | 7.2 - 8.5 | ~8.3 | 6.0 - 7.5 | ~8.5-9.5 | In vivo (physiological pH) |
| Linkage Formed | Amide | Carbamate | Secondary amine | Direct conversion of amine to azide | Part of the amino acid side chain |
| Linkage Stability | High | Moderate | High | N/A | High (covalent bond within protein backbone) |
| Control over DoL | Moderate | Moderate | High | Moderate | High (especially site-specific methods) |
| Biocompatibility | High | High | High | Reagents can be toxic | High (in vivo labeling) |
| Key Advantage | Simple, well-established chemistry | Alternative linkage chemistry | High N-terminal specificity | Direct, one-step conversion of amines to azides | Site-specific or residue-specific incorporation in living systems |
In-Depth Comparison of Leading Alternatives
Amine-Reactive Reagents: NHS Esters, Succinimidyl Carbonates, and Benzaldehyde Analogs
These methods all target primary amines but offer different levels of specificity and result in different chemical linkages.
-
Azido-PEG-NHS Esters (e.g., Azido-PEG3-NHS, Azido-PEG4-NHS): These are direct analogs of this compound with longer PEG chains. The fundamental chemistry is identical, involving the reaction of the NHS ester with primary amines on lysine residues and the N-terminus to form a stable amide bond. The primary difference lies in the length of the PEG spacer, which can be varied to improve solubility and reduce steric hindrance. A major drawback of NHS esters is their susceptibility to hydrolysis, which can reduce conjugation efficiency.
-
Azido-PEG3-Succinimidyl Carbonate: This reagent also targets primary amines but forms a carbamate linkage. While the reaction conditions are similar to those for NHS esters, the resulting carbamate bond may have different stability profiles compared to the more common amide bond, which could be advantageous or disadvantageous depending on the application.
-
N-(azidomethyl)benzamide Analogs (e.g., 4-(azidomethyl)benzaldehyde): This class of reagents offers a significant improvement in specificity by primarily targeting the N-terminal α-amine of a protein through reductive amination. This site-specific modification results in a more homogeneous product compared to the often heterogeneous mixture obtained with NHS esters. The reaction is typically carried out at a slightly acidic to neutral pH (6.0-7.5).
Experimental Workflows and Chemical Reactions
The following diagrams illustrate the general workflows and reaction mechanisms for the discussed azide introduction methods.
Caption: Workflow for labeling primary amines with various azide-containing reagents.
Direct Conversion and In Vivo Incorporation Methods
These advanced techniques offer unique capabilities for introducing azides, either by directly converting existing functional groups or by incorporating azido-amino acids during protein synthesis.
-
Aqueous Diazo Transfer: This method provides a direct, one-step approach to convert primary amines on proteins into azides. Reagents like imidazole-1-sulfonyl azide hydrochloride can efficiently perform this transformation in an aqueous environment. While this method is powerful, it lacks specificity and will modify most accessible lysine residues and the N-terminus. Additionally, the reagents used can be hazardous and require careful handling.
-
Metabolic Incorporation of Azido-Amino Acids: This is a sophisticated in vivo technique that allows for the incorporation of azide-containing unnatural amino acids into the protein structure during expression. This can be achieved in two main ways:
-
Residue-specific incorporation: A methionine auxotroph host strain can be used to replace all methionine residues with an azide-containing analog like azidohomoalanine (AHA).
-
Site-specific incorporation: An orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to incorporate an azido-amino acid, such as p-azido-L-phenylalanine (AzF), in response to a specific codon (e.g., an amber stop codon) engineered into the gene of interest. This method offers the highest degree of control over the labeling site.
-
References
The Strategic Advantage of Azido-PEG1-NHS Ester in PROTAC Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. Among the vast array of available chemical tools, the Azido-PEG1-NHS ester has emerged as a powerful and versatile building block. This guide provides an objective comparison of this compound with alternative linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They are composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is far more than a simple spacer; its length, composition, and flexibility profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2]
This compound: A Gateway to Modular and Efficient PROTAC Synthesis
This compound is a hetero-bifunctional linker that offers a unique combination of features making it highly advantageous for PROTAC synthesis. It incorporates a short polyethylene glycol (PEG) spacer, an azide group for "click chemistry," and an N-hydroxysuccinimide (NHS) ester for facile conjugation to amine-containing molecules.[1]
The primary advantages of employing this compound in PROTAC synthesis include:
-
Facilitation of "Click Chemistry": The azide moiety is a key component for one of the most reliable and efficient bioconjugation reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] This "click chemistry" approach allows for the rapid and high-yield synthesis of PROTACs from two separate, pre-functionalized fragments (an alkyne-modified ligand and an azide-modified ligand). This modularity is particularly beneficial for the creation of PROTAC libraries for screening and optimization.
-
Enhanced Solubility and Permeability: The short PEG spacer, consisting of a single ethylene glycol unit, imparts hydrophilicity to the PROTAC molecule. This can improve the solubility and cell permeability of the final construct, which are often challenging properties for these large "beyond Rule of 5" molecules.
-
Precise and Stable Conjugation: The NHS ester provides a reliable method for forming a stable amide bond with primary amines present on the POI ligand or the E3 ligase ligand. This ensures a robust connection between the linker and the respective ligands.
-
Minimal Chain Length for Optimal Ternary Complex Formation: In many cases, shorter linkers have been shown to be advantageous for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. While the optimal linker length is target-dependent, a short linker like this compound can provide the necessary proximity and orientation for efficient ubiquitination without introducing excessive flexibility that might be detrimental.
Comparative Performance of Linker Strategies
The selection of a linker has a profound impact on the degradation efficiency of a PROTAC, which is typically quantified by the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation). While direct head-to-head comparisons of specific commercial linkers are not always publicly available, the following tables summarize experimental data from various studies that highlight the influence of linker type and length on PROTAC performance.
| Linker Type | Target Protein | E3 Ligase | Key Findings | Reference |
| Short PEG Linkers | CRBN | - | An 8-atom PEG linker was found to be optimal for the degradation of CRBN in a homo-PROTAC system. | |
| Long PEG Linkers | TBK1 | VHL | Linkers shorter than 12 atoms showed no activity, while longer linkers (up to 29 atoms) exhibited robust degradation. | |
| Alkyl vs. PEG Linkers | CRBN | - | Replacement of a nine-atom alkyl chain with three PEG units resulted in only weak CRBN degradation, suggesting the linker composition is critical. | |
| Click Chemistry (Triazole) Linker | BRD4 | CRBN | The click chemistry-derived PROTAC dBET1 showed a DC50 of 8.9 nM and a Dmax of >98% for BRD4 degradation. |
Table 1: Impact of Linker Type and Length on PROTAC Performance. This table provides a summary of findings from different studies, illustrating the context-dependent nature of optimal linker design.
| Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether (7 atoms) | Inactive | N/A | |
| Alkyl/Ether (12 atoms) | Submicromolar | >90 | |
| Alkyl/Ether (21 atoms) | 3 | 96 | |
| Alkyl/Ether (29 atoms) | 292 | 76 |
Table 2: Quantitative Data on the Impact of Linker Length on TBK1 Degradation. This table presents data from a study on TBK1 degraders, showing a clear dependence of degradation potency on linker length.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of PROTACs using an this compound linker.
Protocol 1: PROTAC Synthesis via Click Chemistry and NHS Ester Coupling
This protocol describes a general two-step procedure for synthesizing a PROTAC using this compound.
Step 1: Functionalization of a Ligand with an Alkyne Moiety.
-
Dissolve the POI ligand (containing a suitable functional group for modification, e.g., a carboxylic acid) in an appropriate anhydrous solvent (e.g., DMF).
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add propargylamine (or another suitable alkyne-containing amine) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.
-
Upon completion, perform an aqueous work-up and purify the alkyne-functionalized ligand by flash chromatography or preparative HPLC.
Step 2: PROTAC Assembly via Click Chemistry and NHS Ester Coupling.
-
NHS Ester Coupling: Dissolve the E3 ligase ligand (containing a primary amine) in anhydrous DMF. Add this compound (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents). Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. Purify the azide-functionalized E3 ligase ligand by HPLC.
-
CuAAC Reaction: Dissolve the alkyne-functionalized POI ligand (from Step 1) and the azide-functionalized E3 ligase ligand in a suitable solvent system (e.g., DMSO/t-BuOH/H₂O).
-
Add a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to determine the degradation of the target protein in cells treated with the synthesized PROTAC.
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody specific for the target protein overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the DC50 and Dmax values from the dose-response curves.
Visualizing the Workflow and Concepts
To further clarify the processes and relationships described, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC synthesis.
Caption: Logical relationship comparing linker features.
Conclusion
The strategic selection of a linker is paramount in the development of potent and effective PROTACs. This compound offers a compelling combination of features that streamline the synthesis process and can impart favorable physicochemical properties to the final molecule. Its utility in facilitating modular "click chemistry" approaches makes it an invaluable tool for the rapid generation and optimization of PROTAC libraries. While the optimal linker is ultimately dependent on the specific POI and E3 ligase pair, the principles of modularity, enhanced solubility, and precise conjugation offered by this compound provide a significant advantage in the quest to develop novel protein-degrading therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Characterization of Bioconjugates Prepared with Azido-PEG1-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioconjugates prepared using Azido-PEG1-NHS ester with alternative conjugation strategies. Supported by experimental data, this document details the characterization of these bioconjugates, offering insights into the performance and stability of different linkage chemistries.
Introduction to this compound Bioconjugation
This compound is a heterobifunctional crosslinker that enables a two-step bioconjugation strategy. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines (e.g., lysine residues and the N-terminus of proteins) to form a stable amide bond.[1][2] This initial step introduces a bioorthogonal azide group onto the biomolecule. The azide group can then be specifically reacted with an alkyne- or cyclooctyne-containing molecule through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively, in a process commonly known as "click chemistry".[1][2] This highly efficient and specific second reaction allows for the precise attachment of a wide range of functionalities, including fluorophores, drugs, or other biomolecules.[3]
Comparison of Bioconjugation Chemistries
The choice of conjugation chemistry is critical as it influences the specificity, efficiency, and stability of the resulting bioconjugate. This section compares this compound-mediated conjugation with other common strategies.
| Feature | Azido-PEG-NHS Ester (Two-Step) | Direct NHS Ester Labeling | Maleimide-Thiol Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Target Residue | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Site-specifically introduced azides/alkynes |
| Specificity | High (due to bioorthogonal click reaction) | Moderate (multiple lysines can react) | High (targets less abundant cysteines) | Very High (bioorthogonal) |
| Reaction pH | Amine reaction: 7.2-8.5; Click: Neutral | 7.2-8.5 | 6.5-7.5 | Neutral |
| Reaction Speed | Amine reaction: Fast; Click: Very Fast | Fast | Fast | Fast |
| Linkage Stability | Amide and Triazole (High) | Amide (High) | Thioether (Relatively stable, but can undergo thiol exchange) | Triazole (Very High) |
| Control over Degree of Labeling (DOL) | Moderate to High | Moderate, can be challenging | High (if free cysteines are limited) | High |
| Side Reactions | NHS ester hydrolysis | NHS ester hydrolysis | Maleimide hydrolysis, reaction with other nucleophiles | Minimal |
Characterization of Bioconjugates
Thorough characterization is essential to ensure the quality, consistency, and efficacy of bioconjugates. The following sections detail key experimental techniques for analyzing bioconjugates prepared with this compound and its alternatives.
Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of molecules conjugated per biomolecule, is a critical parameter. A common method for its determination is UV-Vis spectrophotometry.
Experimental Protocol: DOL Determination by UV-Vis Spectrophotometry
-
Sample Preparation: Purify the bioconjugate from excess, unreacted labeling reagents using size-exclusion chromatography (SEC) or dialysis.
-
Absorbance Measurement:
-
Measure the absorbance of the conjugate solution at 280 nm (A280), which corresponds to the protein absorbance.
-
Measure the absorbance at the maximum absorbance wavelength (λmax) of the attached molecule (e.g., a fluorescent dye).
-
-
Calculation:
-
Protein Concentration (M): [Protein] = (A_280 - (A_max * CF)) / ε_protein where:
-
CF is the correction factor for the absorbance of the label at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Label Concentration (M): [Label] = A_max / ε_label where:
-
ε_label is the molar extinction coefficient of the label at its λmax.
-
-
Degree of Labeling (DOL): DOL = [Label] / [Protein]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight and is a straightforward method to visually confirm successful conjugation. A successful conjugation results in a shift in the molecular weight of the protein, which is observed as a band of higher molecular weight on the gel compared to the unconjugated protein.
Experimental Protocol: SDS-PAGE Analysis
-
Sample Preparation:
-
Mix the protein sample (conjugated and unconjugated controls) with 2x Laemmli sample buffer.
-
For reducing conditions, add a reducing agent like β-mercaptoethanol or DTT.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Electrophoresis:
-
Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel.
-
Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
Destain the gel to visualize the protein bands.
-
For PEGylated proteins, specific PEG staining (e.g., using barium iodide) can also be performed.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying different species in a bioconjugate mixture.
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. It is useful for separating the bioconjugate from unreacted protein and high molecular weight aggregates.
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. It can be used to separate conjugated from unconjugated proteins and to analyze the heterogeneity of the conjugate.
-
Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on their net charge. This method is effective for resolving species with different degrees of labeling.
Experimental Protocol: Generic HPLC Analysis
-
System Preparation: Equilibrate the HPLC system and the chosen column with the mobile phase.
-
Sample Injection: Inject the purified bioconjugate sample onto the column.
-
Elution: Run a gradient or isocratic elution profile to separate the components.
-
Detection: Monitor the elution profile using a UV detector (typically at 280 nm for proteins) and/or a fluorescence detector if a fluorescent label was used.
-
Data Analysis: Analyze the resulting chromatogram to identify and quantify the different species.
Mass Spectrometry (MS)
Mass spectrometry provides precise molecular weight information, confirming the identity of the bioconjugate and determining the distribution of different labeled species.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): A soft ionization technique suitable for analyzing large biomolecules like proteins and antibodies.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Another soft ionization technique that is well-suited for analyzing complex mixtures and determining the average molecular weight of PEGylated proteins.
Experimental Protocol: General Mass Spectrometry Analysis
-
Sample Preparation: Desalt the bioconjugate sample using methods like zip-tipping or dialysis into a volatile buffer (e.g., ammonium acetate).
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Deconvolute the resulting spectrum to determine the molecular weights of the different species present in the sample. The mass difference between the unconjugated and conjugated protein will confirm the number of attached molecules.
Visualizing the Workflow
The following diagrams illustrate the key workflows in bioconjugate preparation and characterization.
Caption: Workflow for bioconjugation using this compound.
Caption: General workflow for the characterization of bioconjugates.
Conclusion
The characterization of bioconjugates prepared with this compound requires a multi-faceted analytical approach to ensure product quality and consistency. While offering high specificity and stability through its two-step mechanism, a thorough comparison with alternative conjugation chemistries is crucial for selecting the optimal strategy for a given application. The experimental protocols and characterization workflows detailed in this guide provide a framework for researchers to effectively evaluate and validate their bioconjugation strategies.
References
Safety Operating Guide
Proper Disposal of Azido-PEG1-NHS Ester: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of reactive chemical reagents are paramount for ensuring laboratory safety and environmental compliance. Azido-PEG1-NHS ester is a bifunctional crosslinking agent widely used in bioconjugation, click chemistry, and drug development. Due to its reactive nature, comprising both a hazardous azide group and a moisture-sensitive N-hydroxysuccinimide (NHS) ester, a structured and informed disposal procedure is essential. This guide provides detailed, step-by-step instructions for the safe neutralization and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is critical to consult the Safety Data Sheet (SDS) for this compound.[1] This compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation and respiratory irritation.[1] Adherence to the following safety measures is mandatory:
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Ventilation: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Avoid Incompatibilities: Keep the compound away from strong acids, bases, and oxidizing/reducing agents.[3] Crucially, avoid contact with heavy metals like copper or lead, as this can lead to the formation of highly explosive metal azides.[4] Do not dispose of untreated azide solutions down the drain.
Two-Stage Chemical Deactivation Protocol
The recommended disposal procedure for this compound involves a two-stage chemical deactivation process to neutralize both the NHS ester and the azide functional groups sequentially. This ensures a safe and thorough breakdown of the reactive moieties before final disposal.
Stage 1: Quenching of the NHS Ester
The NHS ester is highly susceptible to hydrolysis, which deactivates its ability to react with primary amines. This can be achieved under slightly basic conditions or by reaction with an excess of a primary amine.
Stage 2: Deactivation of the Azide Group
The azide group must be chemically converted to a less hazardous form. A common and effective method for dilute azide solutions is treatment with nitrous acid, which is generated in situ.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol is designed for the disposal of small quantities of this compound typically found in a research laboratory setting.
Materials:
-
This compound waste (solid or dissolved in a water-miscible organic solvent like DMSO or DMF)
-
1 M Tris or Glycine solution
-
20% aqueous solution of Sodium Nitrite (NaNO₂)
-
20% aqueous solution of Sulfuric Acid (H₂SO₄)
-
Starch-iodide paper
-
pH paper or pH meter
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation: In a chemical fume hood, place the this compound waste into a beaker or flask that is large enough to accommodate the subsequent addition of reagents. If the waste is solid, dissolve it in a minimal amount of a water-miscible solvent (e.g., DMSO).
-
Stage 1: NHS Ester Quenching:
-
Slowly add 1 M Tris or Glycine solution to the waste container with stirring. A 10-fold molar excess relative to the original amount of NHS ester is recommended.
-
Allow the mixture to stir at room temperature for at least 1 hour to ensure complete hydrolysis and quenching of the NHS ester group.
-
-
Stage 2: Azide Deactivation:
-
Caution: This step generates nitric oxide gas and must be performed in a well-ventilated fume hood. The order of addition is critical to prevent the formation of toxic hydrazoic acid.
-
With continuous stirring, add a 20% aqueous solution of sodium nitrite to the quenched mixture. Use approximately 1.5 g of sodium nitrite for every gram of the original this compound.
-
Slowly and carefully, add a 20% aqueous solution of sulfuric acid dropwise until the solution is acidic to pH paper.
-
Continue stirring the reaction mixture. The evolution of nitrogen oxides (a brownish gas) indicates the decomposition of the azide.
-
-
Verification of Deactivation:
-
Once the gas evolution has ceased, test for the presence of excess nitrite by dipping a piece of starch-iodide paper into the solution. A blue color indicates that excess nitrite is present and the azide decomposition is complete.
-
-
Neutralization and Waste Collection:
-
Carefully neutralize the acidic solution by adding a suitable base (e.g., 1 M sodium hydroxide) until the pH is between 6 and 8.
-
Transfer the final, neutralized solution to a clearly labeled hazardous waste container. The label should indicate that the solution contains the deactivated products of this compound.
-
-
Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be collected in a sealed bag and disposed of as solid chemical waste.
-
Quantitative Data Summary
For clarity and quick reference, the key quantitative aspects of the disposal protocol are summarized in the table below.
| Parameter | Value/Recommendation | Rationale |
| NHS Ester Quenching Reagent | 1 M Tris or Glycine solution | Provides a primary amine to safely react with and deactivate the NHS ester. |
| Azide Deactivation Reagent | Sodium Nitrite (NaNO₂) and Sulfuric Acid (H₂SO₄) | Generates nitrous acid in situ to decompose the azide into nitrogen gas. |
| Sodium Nitrite Quantity | ~1.5 g per 1 g of this compound | Ensures a sufficient excess to drive the azide decomposition to completion. |
| Final pH of Waste | 6 - 8 | Neutralization is a standard requirement for aqueous hazardous waste before collection. |
Disposal Workflow Visualization
The logical flow of the disposal procedure, from initial assessment to final waste collection, is illustrated in the diagram below.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
